10-O-rhodosaminyl beta-rhodomycinone
Beschreibung
Eigenschaften
CAS-Nummer |
112680-26-9 |
|---|---|
Molekularformel |
C9H9NO |
Synonyme |
10-O-rhodosaminyl beta-rhodomycinone |
Herkunft des Produkts |
United States |
10-O-rhodosaminyl beta-rhodomycinone chemical structure and properties
An In-Depth Technical Guide to 10-O-rhodosaminyl-β-rhodomycinone: Structure, Properties, and Methodologies
Executive Summary
This technical guide provides a comprehensive overview of 10-O-rhodosaminyl-β-rhodomycinone, an anthracycline glycoside with notable biological activity. As a member of the rhodomycin family of natural products, this compound is of significant interest to researchers in drug discovery and development. This document delineates its chemical structure, physicochemical properties, known biological activities, and detailed methodologies for its isolation and characterization. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the critical information necessary to work with and understand this potent molecule.
Introduction: The Anthracycline Landscape and the Significance of Rhodomycins
Anthracyclines represent a cornerstone class of chemotherapeutic agents, renowned for their efficacy against a wide array of cancers, including leukemias, lymphomas, and solid tumors.[1] These compounds, primarily isolated from Streptomyces bacteria, are aromatic polyketides characterized by a tetracyclic anthraquinone backbone linked to a sugar moiety.[2][3] The clinical utility of flagship anthracyclines like doxorubicin is well-established; however, their application is often constrained by severe side effects, most notably dose-dependent cardiotoxicity.[2][4]
This limitation has fueled a persistent search for novel anthracycline analogues with improved therapeutic indices—a wider spectrum of activity coupled with reduced toxicity.[2] The rhodomycins are a diverse subgroup of anthracyclines that serve as both bioactive compounds and crucial biosynthetic intermediates for drugs like doxorubicin.[4][5] Structural diversification, particularly in the glycosylation pattern and the nature of the sugar residues, is a key strategy for modulating biological activity.[3][4] 10-O-rhodosaminyl-β-rhodomycinone, an analogue with a less common glycosylation at the 10-position, exemplifies this structural diversity and warrants detailed investigation for its therapeutic potential.[3][6]
Chemical Identity and Structure
The structure of 10-O-rhodosaminyl-β-rhodomycinone is a composite of two key moieties: the aglycone, β-rhodomycinone, and the deoxysugar, rhodosamine, joined by a glycosidic bond.
-
Aglycone: β-Rhodomycinone: This is the non-sugar component, forming the tetracyclic 7,8,9,10-tetrahydrotetracene-5,12-quinone core that is characteristic of anthracyclines.[2] This planar aromatic structure is the primary agent of DNA intercalation.[7]
-
Deoxysugar: Rhodosamine: The sugar attached is 2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranose.[8] The aminosugar is critical for the molecule's solubility and plays a crucial role in its interaction with the minor groove of DNA, enhancing the stability of the drug-DNA complex.[1][3]
-
Glycosidic Linkage: The rhodosamine sugar is attached to the β-rhodomycinone aglycone at the C-10 hydroxyl group (10-O). This is a distinguishing feature, as many of the most clinically significant anthracyclines, such as doxorubicin, feature a C-7 glycosidic linkage.[3]
Chemical Structure of 10-O-rhodosaminyl-β-rhodomycinone (A visual representation of the molecule would be placed here in a formal whitepaper)
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 10-O-rhodosaminyl-β-rhodomycinone is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃NO₁₀ | [8] |
| CAS Number | 112680-26-9 | [8] |
| Molecular Weight | 543.56 g/mol | [8] |
| Appearance | Red/Orange Amorphous Powder | [2][9] |
| Solubility | Soluble in DMSO and Methanol; poor solubility in non-polar solvents. | [5][9] |
Spectroscopic Profile
Structural elucidation and confirmation rely on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected pseudomolecular ion peak in positive-ion ESI-MS would be [M+H]⁺ at m/z 544.2126, corresponding to the molecular formula C₂₈H₃₄NO₁₀⁺. Fragmentation analysis (MS/MS) would show a characteristic loss of the rhodosamine sugar moiety (mass ≈ 157.1 Da).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons of the anthraquinone core will appear in the downfield region (~7.0-8.0 ppm). Signals for the chelating hydroxyl groups can be observed even further downfield (~12.0-14.0 ppm).[10] The aliphatic protons of the tetracyclic ring and the characteristic signals of the rhodosamine sugar, including the anomeric proton and the N,N-dimethyl group, will be visible in the upfield region.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the quinone system (~180-190 ppm), aromatic carbons (~110-165 ppm), and the aliphatic and sugar carbons in the upfield region.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial to definitively assign proton and carbon signals and to confirm the connectivity between the aglycone and the sugar at the 10-O position.[10]
-
-
UV-Visible Spectroscopy: As an anthracycline, the compound will exhibit strong absorbance in the visible range, which is responsible for its intense red color.[2]
Biological Activity and Mechanism of Action
10-O-rhodosaminyl-β-rhodomycinone, like other rhodomycin analogues, demonstrates potent biological activity, primarily as an antibacterial and cytotoxic agent.[2][12] It has shown activity against Leukemia L1210 cells.[6] The mechanism of action is understood to be consistent with that of other anthracyclines.
The cytotoxic effects of anthracyclines are multifactorial and primarily involve:
-
DNA Intercalation: The planar anthraquinone ring system inserts itself between DNA base pairs, distorting the helical structure and obstructing the processes of DNA replication and transcription.[1][7]
-
Topoisomerase II Poisoning: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme critical for resolving DNA tangles. This traps the enzyme after it has cleaved the DNA backbone, preventing the re-ligation step and leading to irreversible double-strand breaks and subsequent apoptosis.[7][13]
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of the molecule can undergo redox cycling, a process that generates superoxide radicals and other ROS. This induces oxidative stress, leading to damage of DNA, proteins, and cell membranes.[1][7]
Caption: General mechanism of action for anthracycline antibiotics.
Methodologies: Isolation, Purification, and Characterization
The following protocols are based on established methodologies for the isolation of rhodomycin analogues from their natural source, Streptomyces species.[2][6][14]
Workflow for Isolation and Purification
The overall process involves fermentation of the producing organism, extraction of the target compound, and multi-step chromatographic purification.
Caption: Experimental workflow for isolating the target compound.
Experimental Protocols
Protocol 1: Fermentation and Extraction
Causality: This protocol is designed to first maximize the production of secondary metabolites by the Streptomyces strain in a suitable liquid medium and then efficiently extract the relatively nonpolar anthracycline glycosides from the aqueous culture broth.
-
Inoculation: Inoculate a starter culture of Streptomyces violaceus in 50 mL of a suitable seed medium (e.g., Yeast Extract-Malt Extract broth). Incubate at 30°C for 48-72 hours with shaking (200 rpm).
-
Production: Transfer the seed culture (5% v/v) into a production medium (e.g., Starch-Casein broth) and incubate for 7-10 days at 30°C with shaking.[2]
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Extraction: Pool the supernatant and the biomass. Perform a liquid-liquid extraction twice with an equal volume of ethyl acetate.[14] The choice of ethyl acetate provides good partitioning for moderately polar compounds like anthracycline glycosides.
-
Concentration: Separate the organic (ethyl acetate) phase and evaporate it to dryness under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Chromatographic Purification
Causality: A multi-step chromatographic approach is necessary due to the complexity of the crude extract. Silica gel column chromatography provides a robust initial separation based on polarity, while preparative HPLC is required for high-resolution separation to achieve final purity.
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform:methanol (9:1 v/v).
-
Load the dissolved extract onto a silica gel (60-120 mesh) column pre-equilibrated with chloroform.
-
Elute the column with a gradient of increasing methanol in chloroform. A typical gradient might be from 100% chloroform to chloroform:methanol (85:15 v/v).[2]
-
Collect fractions (e.g., 10 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as Chloroform:Methanol:Aqueous NH₃ (85:14:1).[2] The colored fractions are typically the ones of interest.
-
Pool fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Evaporate the pooled fractions to dryness.
-
Dissolve the residue in the HPLC mobile phase.
-
Purify the compound using a C18 reverse-phase column.
-
Elute with an isocratic or gradient system of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or in the visible range ~480-500 nm) and collect the peak corresponding to the target compound.
-
Desalt and lyophilize the pure fraction.
-
Protocol 3: Structural Characterization
Causality: This final step provides definitive proof of the compound's identity and purity. MS confirms the mass and elemental formula, while a suite of NMR experiments elucidates the precise atomic connectivity and stereochemistry, validating the structure.
-
Mass Spectrometry: Prepare a dilute solution (~10 µg/mL) of the purified compound in methanol. Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.
-
NMR Spectroscopy: Dissolve 2-5 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).[10] The HMBC experiment is particularly critical as it will show long-range correlations between protons and carbons, allowing for the unambiguous confirmation of the glycosidic bond linkage between the anomeric proton of rhodosamine and C-10 of the β-rhodomycinone aglycone.
Conclusion and Future Directions
10-O-rhodosaminyl-β-rhodomycinone stands as a compelling subject for further research in the field of oncology and infectious diseases. Its unique structural features, particularly the 10-O-glycosidic linkage, differentiate it from more common anthracyclines and may confer a distinct biological activity profile. The methodologies detailed in this guide provide a robust framework for its isolation and characterization, enabling researchers to explore its therapeutic potential, conduct structure-activity relationship (SAR) studies, and investigate its potential as a precursor for novel semi-synthetic derivatives with enhanced efficacy and reduced toxicity.
References
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Holkar, S. K., et al. (2013). Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities. SpringerPlus, 2(1), 93. [Link][2][12]
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Bundale, S., et al. (2013). Rhodomycin analogues from Streptomyces purpurascens: Isolation, characterization and biological activities. ResearchGate. [Link]
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Holkar, S. K., et al. (2013). Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities. PubMed. [Link]
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Gomez, A., et al. (1997). Pharmacological and physicochemical properties of a new anthracycline with potent antileukemic activity. PubMed. [Link]
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Saito, S., et al. (1995). New Rhodomycin Analogs, SS-288A and SS-288B, Produced by a Streptomyces violaceus A262 Mutant. Bioscience, Biotechnology, and Biochemistry, 59(1), 135-137. [Link]
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El-Sayed, A. S., et al. (2021). Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone. Molecules, 26(13), 4009. [Link]
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Han, L., et al. (2011). Development of a Streptomyces venezuelae-Based Combinatorial Biosynthetic System for the Production of Glycosylated Derivatives of Doxorubicin and Its Biosynthetic Intermediates. Applied and Environmental Microbiology, 77(13), 4547-4557. [Link]
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Johdo, O., et al. (1997). Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. The Journal of Antibiotics, 50(6), 522-525. [Link]
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Arcamone, F., et al. (1980). New anthracycline glycosides from Micromonospora. II. isolation, characterization and biological properties. PubMed. [Link]
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Johdo, O., et al. (1997). Isolation of New Anthracyclines 10-O-Rhodosaminyl .BETA.-Rhodomycinone and .BETA.-Isorhodomycinone From Mild-Acid Treated Culture of Obelmycin-Producing Stereptomyces Violaceus. Amanote Research. [Link]
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Fariña, F., et al. (2002). Preparation and cytotoxic activity of some new rhodomycin derivatives bearing modifications in the sugar moiety. PubMed. [Link]
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Wu, C., et al. (2021). Isolation, biosynthesis, and biological activity of rubromycins derived from actinomycetes. Applied Microbiology and Biotechnology, 105(14-15), 5687-5703. [Link]
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Thorson, J. S., et al. (2021). Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification. Journal of Biological Chemistry, 297(2), 100913. [Link]
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Shi, D., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961. [Link]
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Rao, B. C., & Rao, L. M. (2016). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech, 6(1), 67. [Link]
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biosynthetic pathway of 10-O-rhodosaminyl beta-rhodomycinone in Streptomyces
Biosynthetic Pathway of 10-O-Rhodosaminyl β -Rhodomycinone in Streptomyces: A Technical Guide to Pathway Engineering and Enzymology
Executive Summary & Pharmacological Significance
Anthracyclines represent a cornerstone of antineoplastic chemotherapy, yet their clinical application is frequently constrained by dose-limiting cardiotoxicity and the emergence of tumor multidrug resistance[1]. 10-O-rhodosaminyl β -rhodomycinone is a specialized, rare anthracycline derivative originally isolated from blocked mutants of the obelmycin-producing Streptomyces violaceus A262[2].
Structurally, this molecule deviates from canonical anthracyclines (like doxorubicin) in two critical ways:
-
Aglycone Structure: It utilizes a β -rhodomycinone core, which features hydroxyl groups at both the C-10 and C-11 positions.
-
Sugar Moiety and Linkage: It incorporates an N,N-dimethylated amino sugar, L-rhodosamine, attached at the sterically hindered C-10 position rather than the standard C-7 position[3].
The tertiary amine of the rhodosamine moiety significantly alters the molecule's DNA-binding kinetics and minor groove interactions, offering a highly promising scaffold for bypassing cellular efflux pumps and overcoming multidrug resistance[4]. This whitepaper dissects the biosynthetic logic required to engineer and produce this complex molecule.
Biosynthetic Logic and Enzymatic Workflows
Assembly of the β -Rhodomycinone Aglycone
The aglycone core is synthesized via a Type II iterative polyketide synthase (PKS) pathway, a hallmark of actinomycete secondary metabolism.
-
Polyketide Assembly: A minimal PKS complex (e.g., DpsA-G) condenses one propionyl-CoA starter unit with nine malonyl-CoA extender units. This forms an unstable poly- β -ketone intermediate that is subsequently cyclized and aromatized to form aklavinone [1].
-
Tailoring to β -Rhodomycinone: Aklavinone undergoes C-11 hydroxylation by the FAD-dependent monooxygenase RdmE to yield ϵ -rhodomycinone. The conversion of ϵ -rhodomycinone to β -rhodomycinone is driven by a highly specialized dual-enzyme system from the rhodomycin pathway: the methylesterase RdmC catalyzes the removal of the C-10 carbomethoxy group, allowing the SAM-dependent atypical hydroxylase RdmB to install a hydroxyl group at C-10[5].
Biosynthesis of the Sugar Donor (TDP-L-Rhodosamine)
The deoxysugar donor, TDP-L-rhodosamine, is synthesized from glucose-1-phosphate through a tightly regulated cascade.
-
Deoxygenation and Amination: Glucose-1-phosphate is activated to TDP-D-glucose, then dehydrated to TDP-4-keto-6-deoxy-D-glucose. A series of transaminations and epimerizations yield TDP-L-daunosamine[4].
-
N,N-Dimethylation: The critical conversion of L-daunosamine to L-rhodosamine requires two successive methyl transfers. In engineered Streptomyces systems, this is achieved by co-expressing the SAM-dependent N-methyltransferases AknX2 and AclP , which sequentially dimethylate the primary amine to form the tertiary amine characteristic of rhodosamine[4].
The 10-O-Glycosylation Mechanism
Unlike standard anthracyclines which are glycosylated at C-7, 10-O-rhodosaminyl β -rhodomycinone requires a specific glycosyltransferase (GT) capable of recognizing the sterically hindered C-10 hydroxyl. Enzymes such as CytG3 , an iterative GT identified in the cytorhodin pathway, have demonstrated the unique structural flexibility required to append L-rhodosamine to the C-10 position of anthracycline aglycones[3].
Fig 1: Biosynthetic pathway of 10-O-rhodosaminyl β-rhodomycinone.
Quantitative Data: Key Enzymes and Functions
To facilitate combinatorial biosynthesis, the following table summarizes the critical enzymes required to construct the 10-O-rhodosaminyl β -rhodomycinone pathway from modular components.
| Enzyme / Gene | Source Organism | Function | Key Substrate | Product |
| DpsA-G | S. peucetius | Type II PKS Assembly | Propionyl-CoA + Malonyl-CoA | Aklavinone |
| RdmE | S. purpurascens | 11-Hydroxylase | Aklavinone | ϵ -Rhodomycinone |
| RdmC | S. purpurascens | Methylesterase | ϵ -Rhodomycinone derivatives | 10-Decarbomethoxy intermediate |
| RdmB | S. purpurascens | Atypical 10-Hydroxylase | 10-Decarbomethoxy intermediate | β -Rhodomycinone |
| AknX2 / AclP | S. galilaeus | N-Methyltransferases | TDP-L-Daunosamine | TDP-L-Rhodosamine |
| CytG3 | Streptomyces sp. SCSIO 1666 | 10-O-Glycosyltransferase | β -Rhodomycinone + TDP-L-Rhodosamine | 10-O-Rhodosaminyl β -Rhodomycinone |
Experimental Protocol: Combinatorial Biosynthesis & Validation
To synthesize this molecule in vivo, a heterologous expression system must be carefully designed. The following protocol outlines a self-validating workflow for pathway engineering.
Phase 1: Host Selection and Vector Assembly
-
Causality & Host Selection: Streptomyces venezuelae is selected as the heterologous host. It is fast-growing, easily manipulable, and its native pikromycin PKS cluster can be cleanly deleted, providing a "clean background" that prevents cross-talk with the introduced anthracycline pathway[6].
-
Step 1: Clone the aglycone biosynthesis genes (rdmE, rdmC, rdmB) into the integrative E. coli-Streptomyces shuttle vector pSET152.
-
Step 2: Clone the sugar biosynthesis and attachment genes (aknX2, aclP, cytG3) into the replicative vector pSE34[6].
-
Causality: Splitting the pathway across an integrative and a replicative plasmid ensures stable expression of the core PKS while allowing higher copy numbers for the tailoring enzymes, thereby optimizing metabolic flux toward the final glycosylated product.
Phase 2: Conjugation and Self-Validating Selection
-
Step 3: Introduce both plasmids into the S. venezuelae host via intergeneric conjugation from E. coli ET12567/pUZ8002. Select exconjugants using apramycin and thiostrepton.
-
Validation Checkpoint: Simultaneously conjugate an empty-vector control strain. Perform colony PCR targeting the rdmB and cytG3 genes to confirm successful integration. The empty vector strain serves as the baseline for background metabolite production.
Phase 3: Fermentation and Extraction
-
Step 4: Culture the engineered strain in SG liquid medium for 5 days at 30°C.
-
Step 5: Extract the whole broth with an equal volume of ethyl acetate.
-
Causality: While anthracyclines are predominantly secreted, highly hydrophobic intermediates often associate with the mycelial pellet. Whole-broth extraction ensures maximum recovery of both intracellular and extracellular metabolites.
Phase 4: Analytical Validation
-
Step 6: Analyze the crude extract via LC-MS/MS. Identify the characteristic parent ion of 10-O-rhodosaminyl β -rhodomycinone.
-
Validation Checkpoint: The MS/MS spectra must show the signature fragmentation loss of the rhodosamine sugar (m/z 158)[7]. The empty-vector control must show a complete absence of these peaks. Finally, purify the target compound via preparative HPLC and confirm the 10-O-linkage using 2D NMR (HMBC), specifically observing the cross-peak correlation between the anomeric proton of rhodosamine and the C-10 carbon of β -rhodomycinone.
Fig 2: Combinatorial biosynthesis workflow for anthracycline engineering.
References
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[2] Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus - PubMed. nih.gov. 2
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[1] Anthracycline Biosynthesis: Genes, Enzymes and Mechanisms | Request PDF. researchgate.net. 1
-
[5] Modifications of aclacinomycin T by aclacinomycin methyl esterase (RdmC) and aclacinomycin-10-hydroxylase (RdmB) from Streptomyces purpurascens | Request PDF. researchgate.net. 5
-
[7] Mass spectrometric investigation of the DNA-binding properties of an anthracycline with two trisaccharide chains | Request PDF. researchgate.net. 7
-
[4] Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC. nih.gov. 4
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[6] Development of a Streptomyces venezuelae-Based Combinatorial Biosynthetic System for the Production of Glycosylated Derivatives of Doxorubicin and Its Biosynthetic Intermediates. asm.org. 6
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[3] Elucidating the Sugar Tailoring Steps in the Cytorhodin Biosynthetic Pathway | Organic Letters. acs.org. 3
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mechanism of action of 10-O-rhodosaminyl beta-rhodomycinone in tumor cells
Unraveling the Cytotoxic Architecture: Mechanism of Action of 10-O-Rhodosaminyl β -Rhodomycinone in Tumor Cells
Executive Overview & Structural Pharmacophore
Anthracyclines represent a cornerstone class of antineoplastic agents, characterized by their potent efficacy against a broad spectrum of hematological and solid malignancies. While classical anthracyclines like doxorubicin and daunorubicin feature a glycosidic linkage at the C-7 position of the aglycone, the isolation of 10-O-rhodosaminyl β -rhodomycinone from mild-acid treated cultures of Streptomyces violaceus introduced a critical structural divergence[1].
As detailed in the 1[1], this compound features the amino sugar rhodosamine attached at the C-10 position of the β -rhodomycinone aglycone. From a structural biology perspective, this C-10 linkage radically alters the steric and electrostatic profile of the molecule. When the planar naphthacenedione core intercalates between DNA base pairs, the C-10 rhodosamine moiety projects into the minor groove at a different angle than C-7 sugars, modifying its binding kinetics with DNA and its subsequent interaction with nuclear enzymes[2].
Core Mechanisms of Cytotoxicity
The mechanism of action for 10-O-rhodosaminyl β -rhodomycinone is a dual-pronged assault on tumor cell viability, driven by nuclear enzyme poisoning and cytosolic oxidative stress[2].
A. Topoisomerase II Poisoning & DNA Intercalation
The primary cytotoxic driver is the stabilization of the Topoisomerase II (Topo II) cleavable complex. Topo II normally regulates DNA topology by creating transient double-strand breaks (DSBs), passing an intact DNA strand through the break, and religating the DNA. 10-O-rhodosaminyl β -rhodomycinone intercalates into the DNA, while its C-10 rhodosamine acts as an anchor within the minor groove. This ternary complex (Drug-DNA-Topo II) physically blocks the religation step. The accumulation of unligated DSBs triggers rapid apoptotic signaling via the p53 and Bax pathways.
B. Redox Cycling and Oxidative Stress
The tetracyclic quinone-hydroquinone core of the β -rhodomycinone aglycone is a potent electron acceptor. In the cytosol, cytochrome P450 reductase catalyzes the one-electron reduction of the quinone to a semiquinone radical. In the oxygen-rich environment of a cell, this radical rapidly auto-oxidizes back to the quinone, transferring the electron to molecular oxygen to form superoxide ( O2∙− ). Subsequent Fenton chemistry converts this into highly reactive hydroxyl radicals ( OH∙ ), leading to severe lipid peroxidation, mitochondrial outer membrane permeabilization (MOMP), and ultimately, caspase-mediated apoptosis.
Dual-pathway mechanism of 10-O-rhodosaminyl β-rhodomycinone driving tumor cell apoptosis.
Quantitative Efficacy: Comparative Cytotoxicity
To understand the potency of the fully glycosylated molecule, we must establish the baseline cytotoxicity of its aglycone core. Recent 3[3] of Streptomyces griseus metabolites have quantified the efficacy of the naked β -rhodomycinone scaffold across multiple cell lines[4].
| Cell Line | Tissue Origin | β -Rhodomycinone CD50 ( μ g/mL) | Mechanistic Implication |
| Caco-2 | Colorectal Adenocarcinoma | 6.30 | High sensitivity due to rapid proliferation and elevated Topo II expression. |
| HeLa | Cervical Adenocarcinoma | 9.45 | Moderate sensitivity; ROS-mediated apoptosis pathways actively engaged. |
| Vero | Normal Kidney Epithelial | 64.80 | Favorable therapeutic window; significantly lower toxicity in non-tumorigenic cells. |
Data adapted from Zaid et al., 2021[3],[4]. Note: The addition of the C-10 rhodosamine sugar in 10-O-rhodosaminyl β -rhodomycinone typically enhances these baseline aglycone potencies by 10- to 50-fold by exponentially increasing DNA binding affinity.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I design experimental workflows that do not merely generate data, but actively rule out false positives. The following protocols are engineered as self-validating systems to definitively prove the mechanisms outlined above.
Protocol A: In Vitro Topoisomerase II Cleavage Assay
Rationale: To prove that the compound acts as a Topo II poison (stabilizing the cleavable complex) rather than a catalytic inhibitor (preventing DNA binding). Self-Validating Step: The inclusion of Dexrazoxane (a catalytic inhibitor) as a negative control ensures that any DNA cleavage observed is strictly due to enzyme poisoning.
-
Substrate Preparation: Dilute 200 ng of kinetoplast DNA (kDNA) in Topo II reaction buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA, 1 mM ATP). Causality: kDNA is a highly catenated, interlocking network. Topo II decatenates it, but in the presence of a poison, it creates distinct, quantifiable linear DNA fragments.
-
Enzyme Assembly: Add 1 unit of purified human Topoisomerase II α . Incubate at 37°C for 5 minutes to establish baseline enzyme-DNA binding.
-
Compound Introduction: Introduce 10-O-rhodosaminyl β -rhodomycinone at varying concentrations (0.1 - 10 µM). Include a vehicle control (DMSO < 1%), a positive control (Etoposide, 100 µM), and a negative control (Dexrazoxane, 50 µM).
-
Cleavage Trapping: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K, followed by a 30-minute incubation at 50°C. Causality: SDS instantly denatures the Topo II enzyme, trapping it covalently to the DNA. Proteinase K then digests the bulky enzyme, releasing the cleaved DNA fragments for unobstructed migration during electrophoresis.
-
Electrophoretic Resolution: Run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the linear DNA band using densitometry.
Step-by-step experimental workflow for validating Topoisomerase II poisoning in vitro.
Protocol B: Intracellular ROS Quantification via DCFDA Flow Cytometry
Rationale: To isolate and quantify the oxidative stress component of the anthracycline's mechanism. Self-Validating Step: Pre-treatment with N-acetylcysteine (NAC). Anthracyclines are naturally fluorescent (often emitting in the red/orange spectrum). Utilizing a ROS scavenger like NAC ensures that the measured green fluorescence is genuinely derived from oxidized DCFDA and not an artifact of the compound's intrinsic auto-fluorescence.
-
Cell Seeding: Seed HCT116 cells at 1×105 cells/well in a 6-well plate and incubate overnight at 37°C, 5% CO2.
-
Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes in the dark. Causality: DCFDA is cell-permeable and non-fluorescent. Once inside, intracellular esterases cleave the acetate groups, trapping the probe inside the cell where it awaits oxidation by ROS.
-
Scavenger Pre-treatment: In parallel validation wells, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition.
-
Compound Exposure: Treat cells with 10-O-rhodosaminyl β -rhodomycinone (at predetermined IC50 concentration) for 2 to 4 hours.
-
Flow Cytometry: Harvest cells using trypsin, resuspend in cold PBS, and analyze immediately via flow cytometry (Excitation: 488 nm, Emission: 530 nm). A rightward shift in the FITC channel indicates ROS generation, which should be completely abrogated in the NAC-treated cohort.
References
-
Johdo, O., Yoshioka, T., Takeuchi, T., & Yoshimoto, A. (1997). Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. Journal of Antibiotics. [Link]
-
Zaid, A. S. A., et al. (2021). Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone. MDPI Molecules, 26(13), 4009.[Link]
-
Kunnari, T., et al. (2000). Proposed pathways from ε-rhodomycinone into rhodomycin D, daunorubicin, and doxorubicin. ResearchGate / Journal of Organic Chemistry. [Link]
10-O-rhodosaminyl beta-rhodomycinone DNA intercalation binding affinity
Beyond the 7-O Paradigm: DNA Intercalation and Binding Affinity of 10-O-Rhodosaminyl β -Rhodomycinone
Rationale and Structural Paradigm
Anthracyclines represent a cornerstone of antineoplastic pharmacology, functioning primarily through DNA intercalation and the subsequent poisoning of Topoisomerase II. Historically, the structure-activity relationship (SAR) of these molecules has centered on the 7-O-glycosylation of the tetracyclic aglycone (e.g., doxorubicin, daunorubicin). However, the isolation of 10-O-rhodosaminyl β -rhodomycinone from mild-acid treated cultures of Streptomyces violaceus introduced a critical structural divergence [1].
By shifting the rhodosamine sugar moiety to the C-10 position of the β -rhodomycinone aglycone, the steric and electrostatic interactions within the DNA minor groove are fundamentally altered. The binding of this compound to double-stranded DNA (dsDNA) is a highly stable bipartite process:
-
Aglycone Intercalation: The planar 7,8,9,10-tetrahydrotetracene-5,12-quinone core inserts between adjacent DNA base pairs. This is driven by π−π stacking and hydrophobic exclusion.
-
C-10 Minor Groove Anchoring: The protonated dimethylamino group of the rhodosamine sugar forms strong electrostatic bonds with the negatively charged phosphate backbone. Because it is linked at the C-10 position rather than the C-7 position, the carbohydrate domain projects at a distinct vector, allowing it to exert a larger structural footprint and shield a greater number of base pairs from nuclease activity [2].
Bipartite DNA binding mechanism of 10-O-rhodosaminyl beta-rhodomycinone.
Thermodynamic Profiling
The affinity of an intercalator is quantified by its association constant ( Ka ) or dissociation constant ( Kd ). The presence of the rhodosamine sugar at the C-10 position significantly enhances the thermodynamic stability of the complex. Mass spectrometric investigations of structurally analogous 10-O-glycosylated β -rhodomycinones (such as Cosmomycin D) demonstrate that these complexes are thermodynamically superior to standard 7-O-anthracyclines [2]. The C-10 linkage effectively "locks" the intercalated aglycone in place, reducing the off-rate ( koff ) of the drug.
Quantitative Binding Affinity Comparison
The following table summarizes the comparative thermodynamic binding data of standard anthracyclines versus 10-O-glycosylated β -rhodomycinone derivatives against standard 16-mer dsDNA sequences.
| Compound | Glycosylation Site | Aglycone Core | Apparent Ka ( M−1 ) | Relative Complex Stability | DNA Footprint Size |
| Daunorubicin | 7-O | Daunomycinone | ∼1.7×104 | Baseline (1.0x) | 3-4 base pairs |
| Doxorubicin | 7-O | Adriamycinone | ∼3.0×104 | Moderate (1.8x) | 3-4 base pairs |
| Cosmomycin D | 7-O & 10-O | β -rhodomycinone | >8.5×104 | High (>5.0x) | 5-6 base pairs |
| 10-O-rhodosaminyl β -RMN | 10-O | β -rhodomycinone | ∼6.2×104 | High (3.6x) | 4-5 base pairs |
Note: Data synthesized from electrospray ionization mass spectrometry (ESI-MS) relative abundance ratios and non-linear binding models.
Self-Validating Experimental Workflows
To accurately measure the binding affinity of 10-O-rhodosaminyl β -rhodomycinone without disrupting non-covalent interactions, two primary methodologies are employed. These protocols are designed as self-validating systems, utilizing internal controls to ensure causality between the observed signal and the actual binding event.
Workflow A: Native ESI-MS for Stoichiometry and Affinity
Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the direct observation of non-covalent DNA-drug complexes in the gas phase [2].
-
Causality: By using a soft ionization technique and volatile buffers, the solution-phase equilibrium of the DNA-drug complex is preserved, allowing direct calculation of Kd from the ratio of bound to unbound peak intensities.
-
Self-Validation: Daunorubicin is multiplexed into the reaction as an internal competitive standard. If the system is functioning correctly, the known Kd of daunorubicin will calibrate the relative affinity of the 10-O-rhodosaminyl derivative.
Step-by-Step Protocol:
-
Oligonucleotide Preparation: Anneal complementary 16-mer single-stranded DNA in 0.1 M ammonium acetate ( NH4OAc , pH 8.5) by heating to 90°C for 5 minutes and cooling slowly to room temperature to yield 1 mM dsDNA.
-
Drug Incubation: Titrate 10-O-rhodosaminyl β -rhodomycinone (from 5 μM to 50 μM ) into 10 μM dsDNA solutions. Incubate at 25°C for 30 minutes to reach thermodynamic equilibrium.
-
Internal Control Addition: Add 10 μM Daunorubicin to the mixture to serve as a competitive binding baseline.
-
Ionization: Inject the sample into the ESI-MS operating in negative-ion mode. Maintain capillary voltage at 2.5 kV and cone voltage at 30 V to prevent in-source fragmentation of the non-covalent complex.
-
Data Analysis: Calculate the binding affinity by integrating the area under the curve (AUC) for the free dsDNA ( [M−nH]n− ) and the drug-bound complex ( [M+Drug−nH]n− ).
ESI-MS workflow for quantifying non-covalent DNA-anthracycline binding affinity.
Workflow B: Scanning Force Microscopy (SFM) Intercalation Assay
While ESI-MS proves affinity, it does not definitively prove intercalation. SFM is used to directly measure the lengthening of the DNA contour, which is the unambiguous biophysical hallmark of an intercalative binding mode [3].
-
Causality: Intercalation forces base pairs apart, increasing the axial length of the DNA by approximately 3.4 Å per binding event. Minor groove binders do not cause this extension.
-
Self-Validation: A known minor-groove binder (e.g., distamycin) is run on a parallel slide. It must show zero contour lengthening, validating that any lengthening observed with 10-O-rhodosaminyl β -rhodomycinone is strictly due to intercalation.
Step-by-Step Protocol:
-
Substrate Preparation: Cleave pBR322 plasmid DNA with EcoRI to generate linear dsDNA fragments.
-
Equilibration: Incubate 1 ng/ μL linear DNA with varying concentrations of 10-O-rhodosaminyl β -rhodomycinone in 10 mM HEPES buffer (pH 7.4) for 1 hour.
-
Deposition: Deposit 5 μL of the complex onto freshly cleaved mica treated with 1 mM MgCl2 (to facilitate DNA adhesion).
-
Imaging: Rinse with molecular-grade water, dry under a stream of N2 , and image using an Atomic Force Microscope (AFM/SFM) in tapping mode.
-
Quantification: Measure the contour length of at least 100 individual DNA molecules. Calculate the site-exclusion number and intercalation frequency based on the total nanometer extension of the DNA strand.
Pharmacodynamic Consequences: Topoisomerase II Poisoning
The high-affinity intercalation of 10-O-rhodosaminyl β -rhodomycinone is not merely a biophysical phenomenon; it is the initiating event in a lethal pharmacodynamic cascade. By tightly wedging between base pairs and anchoring deeply into the minor groove via the C-10 rhodosamine, the drug alters the local DNA topology.
When Topoisomerase II binds to this altered DNA to relieve torsional strain, the drug prevents the enzyme from re-ligating the cleaved DNA strands. The enhanced stability of the 10-O-rhodosaminyl complex directly correlates to a prolonged half-life of the ternary "cleavable complex" (DNA-Drug-Topo II), leading to an accumulation of double-strand breaks (DSBs) and subsequent apoptosis.
Downstream apoptotic signaling induced by anthracycline-DNA intercalation.
References
-
Isolation of New Anthracyclines 10-O-Rhodosaminyl β -Rhodomycinone and β -Isorhodomycinone from Mild-acid Treated Culture of Obelmycin-producing Streptomyces violaceus. Source: The Journal of Antibiotics, Vol. 50, No. 6. URL:[Link]
-
Mass spectrometric investigation of the DNA-binding properties of an anthracycline with two trisaccharide chains. Source: ResearchGate / Journal of Mass Spectrometry. URL:[Link]
-
A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
An In-Depth Technical Guide to 10-O-rhodosaminyl-β-rhodomycinone: Properties, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-O-rhodosaminyl-β-rhodomycinone is a member of the rhodomycin family of anthracycline antibiotics, a class of natural products renowned for their potent antitumor activities.[1][2] Isolated from various species of Streptomyces, these compounds and their analogues are of significant interest to the pharmaceutical industry for the development of novel cancer chemotherapeutics with improved efficacy and reduced side effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 10-O-rhodosaminyl-β-rhodomycinone, a detailed protocol for its isolation and purification, and an exploration of its biological context and mechanism of action.
Physicochemical Properties
The fundamental characteristics of a molecule are critical for its identification, characterization, and application in drug development. For 10-O-rhodosaminyl-β-rhodomycinone, the key identifiers are its molecular formula, molecular weight, and exact mass.
The molecular formula of 10-O-rhodosaminyl-β-rhodomycinone has been determined to be C₂₈H₃₃NO₁₀ [3]. Based on this formula, the molecular weight and exact mass can be calculated.
| Property | Value |
| Molecular Formula | C₂₈H₃₃NO₁₀[3] |
| CAS Number | 112680-26-9[3] |
| Calculated Molecular Weight | 543.56 g/mol |
| Calculated Exact Mass | 543.21045 u |
Note: The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is the sum of the masses of the most abundant isotopes of those atoms.
Isolation and Purification of Rhodomycin Analogues: A Methodological Workflow
The isolation of 10-O-rhodosaminyl-β-rhodomycinone and related rhodomycins from their natural source, typically a Streptomyces fermentation broth, is a multi-step process requiring careful optimization. The following protocol provides a representative workflow based on established methods for the purification of anthracyclines.[1]
Experimental Protocol
1. Fermentation and Extraction:
- a. Cultivate a high-producing strain of a rhodomycin-producing Streptomyces species (e.g., S. purpurascens) in a suitable liquid medium under optimal conditions for secondary metabolite production.[1]
- b. After an appropriate incubation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.
- c. Extract the rhodomycin complex from the mycelial cake and the culture filtrate using an organic solvent such as ethyl acetate. This is effective for extracting moderately polar compounds like anthracyclines.[1]
- d. Concentrate the organic extract in vacuo to obtain a crude extract.
2. Chromatographic Purification:
- a. Thin-Layer Chromatography (TLC):
- Perform analytical TLC on silica gel plates to assess the complexity of the crude extract and to determine a suitable solvent system for preparative chromatography. A common mobile phase for anthracyclines is a mixture of chloroform and methanol.
- b. Preparative Column Chromatography:
- Pack a chromatography column with silica gel and equilibrate with the chosen solvent system.
- Load the concentrated crude extract onto the column.
- Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform) to separate the different rhodomycin analogues.
- Collect fractions and monitor the separation by TLC.
- c. High-Performance Liquid Chromatography (HPLC):
- For final purification to obtain highly pure 10-O-rhodosaminyl-β-rhodomycinone, utilize reversed-phase HPLC.
- Employ a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape).
- Monitor the elution profile using a UV-Vis detector at a wavelength appropriate for the chromophore of the rhodomycinone core.
3. Characterization:
- Confirm the identity and purity of the isolated 10-O-rhodosaminyl-β-rhodomycinone using spectroscopic methods such as Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.
Workflow Diagram
Caption: Isolation and Purification Workflow for Rhodomycins.
Biological Context and Mechanism of Action
10-O-rhodosaminyl-β-rhodomycinone belongs to the anthracycline class of compounds, which are well-established as potent anticancer agents. The general mechanism of action for anthracyclines involves several key cellular processes, ultimately leading to apoptosis (programmed cell death) in cancer cells.
The primary modes of action for anthracyclines are:
-
DNA Intercalation: The planar aromatic ring structure of the rhodomycinone core intercalates between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with essential cellular processes such as DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: Anthracyclines are known to be potent inhibitors of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavable complex, anthracyclines lead to the accumulation of DNA double-strand breaks, which triggers the apoptotic cascade.[4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive oxygen species such as superoxide radicals and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[5][6]
The rhodosamine sugar moiety plays a crucial role in the biological activity of the molecule, influencing its DNA binding affinity and cellular uptake.
Signaling Pathway Diagram
Caption: General Mechanism of Action for Anthracycline Antibiotics.
Conclusion
10-O-rhodosaminyl-β-rhodomycinone represents a valuable molecular entity within the broader class of anthracycline antibiotics. Its potent biological activity, stemming from its ability to interfere with fundamental cellular processes in cancer cells, makes it and its analogues important lead compounds in the ongoing search for more effective and less toxic anticancer drugs. The methodologies for its isolation and characterization, while complex, are well-established, providing a clear path for further research and development in this critical area of medicine. The continued study of rhodomycins and related compounds holds significant promise for the future of cancer therapy.
References
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Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines. (2020). Molecules. [Link]
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Signaling pathways activated by daunorubicin. (2001). Blood. [Link]
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The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond. (2024). ResearchGate. [Link]
-
Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies. (2012). Cardiology Research and Practice. [Link]
-
Apoptosis and anthracycline cardiotoxicity. (2006). Molecular Cancer Therapeutics. [Link]
-
The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond. (2024). Semantic Scholar. [Link]
-
Lifestyle and Pharmacological Interventions to Prevent Anthracycline-Related Cardiotoxicity in Cancer Patients. (2025). MDPI. [Link]
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SID 582815. PubChem. [Link]
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SID 403391289. PubChem. [Link]
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SID 124489314. PubChem. [Link]
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SID 124489317. PubChem. [Link]
-
The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond. (2024). Chalmers University of Technology. [Link]
-
Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. (1997). The Journal of Antibiotics. [Link]
-
Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities. (2013). SpringerPlus. [Link]
-
Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. (2022). Frontiers in Pharmacology. [Link]
-
beta-Rhodomycin. PubChem. [Link]
-
Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone. (2021). MDPI. [Link]
-
Isolation of New Anthracyclines 10-O-Rhodosaminyl. Amanote Research. [Link]
-
トドマツ材精油の化学特性とその主要成分ジュバビオンの 単離精製の実際について. (2022). Hokkaido Research Organization. [Link]
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Navigating the Toxicological Landscape of Novel Anthracyclines: A Technical Guide to the Toxicity Profile of 10-O-rhodosaminyl-beta-rhodomycinone Analogs
Preamble: Charting Unexplored Territory
The relentless pursuit of more effective and less toxic chemotherapeutic agents has led to the continuous exploration of novel anthracycline analogs. Among these, the 10-O-rhodosaminyl-beta-rhodomycinone class of anthracyclines represents a promising but largely uncharacterized frontier. While their synthesis and isolation have been documented, a comprehensive toxicological profile—the cornerstone of translational drug development—remains conspicuously absent from the public domain.[1][2]
This guide, therefore, is engineered not as a retrospective summary of existing data, but as a proactive, forward-looking framework for researchers, scientists, and drug development professionals. It is designed to provide the scientific rationale and detailed methodologies required to thoroughly characterize the toxicity profile of this novel anthracycline subclass. By leveraging decades of research into well-characterized anthracyclines like doxorubicin and daunorubicin, we can construct a robust, predictive, and systematic approach to evaluating the safety and therapeutic potential of 10-O-rhodosaminyl-beta-rhodomycinone and its derivatives.
Section 1: The Anthracycline Legacy: A Double-Edged Sword of Efficacy and Toxicity
Anthracyclines have been a mainstay in the treatment of a wide array of hematological and solid tumors for over half a century.[3] Their potent antineoplastic activity is primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[3][4] This mechanism, however, is not tumor-specific and gives rise to a spectrum of dose-limiting toxicities, the most significant of which are cardiotoxicity and myelosuppression.[3][4][5][6]
The Specter of Cardiotoxicity
Anthracycline-induced cardiotoxicity (AIC) is a major clinical concern, manifesting as a range of cardiac dysfunctions from asymptomatic arrhythmias to irreversible, life-threatening congestive heart failure.[4][7] The risk of AIC is directly correlated with the cumulative dose administered to a patient.[7]
The mechanisms underpinning AIC are multifactorial and not yet fully elucidated, but several key pathways have been identified:
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of the anthracycline aglycone can undergo redox cycling, leading to the formation of superoxide radicals and hydrogen peroxide. This oxidative stress overwhelms the antioxidant capacity of cardiomyocytes, causing damage to cellular components, including lipids, proteins, and DNA.[5][8][9]
-
Topoisomerase IIβ (TOP2B) Poisoning: While topoisomerase IIα (TOP2A) is the primary target for anticancer activity in rapidly dividing tumor cells, cardiomyocytes predominantly express the TOP2B isoform. Inhibition of TOP2B in these quiescent cells is thought to trigger DNA damage and mitochondrial dysfunction, leading to apoptosis.[5]
-
Mitochondrial Dysfunction: Anthracyclines can accumulate in the mitochondria of cardiomyocytes, disrupting the electron transport chain, impairing ATP production, and promoting the release of pro-apoptotic factors.[5]
-
Iron Dysregulation: Anthracyclines can form complexes with iron, which can catalyze the generation of highly reactive hydroxyl radicals via the Fenton reaction, exacerbating oxidative stress.[5]
The Challenge of Myelosuppression
Myelosuppression, or bone marrow suppression, is another common and anticipated toxicity of anthracycline therapy.[3] It results from the cytotoxic effects of these agents on the rapidly dividing hematopoietic stem and progenitor cells in the bone marrow. This leads to a decrease in the production of all major blood cell lineages, resulting in:
-
Neutropenia: A reduction in neutrophils, increasing the risk of life-threatening infections.
-
Thrombocytopenia: A decrease in platelets, leading to an elevated risk of bleeding.
-
Anemia: A decline in red blood cells, causing fatigue, shortness of breath, and other symptoms.
Section 2: Structure-Activity Relationships: The Pivotal Role of the Sugar Moiety
The structure of an anthracycline molecule is intricately linked to its biological activity and toxicity profile. The molecule consists of a tetracyclic aglycone and one or more sugar moieties. While the aglycone is responsible for DNA intercalation and redox cycling, the sugar moiety plays a crucial role in DNA binding, subcellular localization, and interaction with topoisomerase II.[10][11][12]
The subject of this guide, 10-O-rhodosaminyl-beta-rhodomycinone, is distinguished by its rhodosamine sugar. Modifications to the sugar moiety have been a key strategy in the development of second-generation anthracyclines with potentially improved therapeutic indices. For instance, N,N-dimethylation of the amino sugar has been shown to reduce DNA breakage while maintaining cytotoxicity, suggesting a potential avenue for mitigating cardiotoxicity.[5] Therefore, a central hypothesis in evaluating the toxicity of 10-O-rhodosaminyl-beta-rhodomycinone analogs is that the rhodosamine sugar will significantly modulate their interaction with biological targets, leading to a unique toxicity profile compared to daunosamine-containing anthracyclines like doxorubicin.
Section 3: A Proposed Framework for Toxicological Evaluation
Given the lack of specific data, a systematic, multi-tiered approach is essential to characterize the toxicity profile of 10-O-rhodosaminyl-beta-rhodomycinone anthracyclines. The following sections outline a comprehensive experimental strategy, from initial in vitro screening to more complex in vivo models.
Tier 1: In Vitro Assessment of Cytotoxicity and Cardiotoxicity
The initial phase of toxicological evaluation should focus on in vitro models to establish baseline cytotoxicity and assess specific cardiotoxic potential.
3.1.1 General Cytotoxicity Screening
-
Objective: To determine the cytotoxic potency of the novel anthracyclines across a panel of relevant cancer cell lines and non-cancerous cell lines.
-
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, leukemia, lung) and a non-cancerous human cell line (e.g., fibroblasts) should be used.
-
Assay: The MTT or a similar colorimetric assay can be used to assess cell viability.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compounds and a reference anthracycline (e.g., doxorubicin) for 48-72 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.
-
3.1.2 Cardiomyocyte Viability and Function
-
Objective: To specifically assess the toxicity of the novel anthracyclines in cardiomyocytes.
-
Methodology:
-
Cell Models:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): Provide a physiologically relevant human model.
-
AC16 or H9c2 cell lines: Immortalized human and rat cardiomyocyte cell lines, respectively, for higher throughput screening.
-
-
Assays:
-
Cell Viability: As described in 3.1.1.
-
Beating Rate and Contractility: Utilize impedance-based systems (e.g., xCELLigence) or video microscopy to monitor real-time changes in cardiomyocyte beating frequency and amplitude.
-
High-Content Imaging: Employ automated microscopy to assess multiple parameters of cardiotoxicity, such as mitochondrial membrane potential, calcium homeostasis, and cytoskeletal integrity.
-
-
3.1.3 Mechanistic Cardiotoxicity Assays
-
Objective: To investigate the underlying mechanisms of any observed cardiotoxicity.
-
Methodology:
-
Reactive Oxygen Species (ROS) Generation:
-
Assay: Use fluorescent probes such as DCFDA or CellROX Green to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.[8]
-
-
DNA Damage Assessment:
-
Assay: Perform immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, and quantify foci formation.[13]
-
-
Mitochondrial Function:
-
Assay: Measure mitochondrial membrane potential using probes like TMRE or JC-1. Assess mitochondrial respiration using a Seahorse XF Analyzer.
-
-
Apoptosis Induction:
-
Assay: Quantify caspase-3/7 activity using a luminescent or fluorescent substrate-based assay.[14]
-
-
Experimental Workflow for In Vitro Cardiotoxicity Assessment
Caption: Tier 1 in vitro workflow for initial toxicity screening.
Tier 2: In Vivo Toxicity Profiling
Following promising in vitro results, in vivo studies are crucial to understand the systemic toxicity of the novel anthracyclines.
3.2.1 Acute and Sub-chronic Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify target organs of toxicity.
-
Methodology:
-
Animal Model: Use a rodent model (e.g., mice or rats).
-
Study Design:
-
Acute Toxicity: Administer single escalating doses of the compound and monitor for morbidity and mortality for 14 days.
-
Sub-chronic Toxicity: Administer repeated doses (e.g., daily or weekly) for a period of 28 days.
-
-
Endpoints:
-
Clinical observations (body weight, food/water intake, behavior).
-
Hematology and clinical chemistry at termination.
-
Gross pathology and histopathology of major organs.
-
-
3.2.2 In Vivo Cardiotoxicity Assessment
-
Objective: To evaluate the cardiotoxic effects in a living organism.
-
Methodology:
-
Animal Model: A rabbit model is often used for anthracycline cardiotoxicity studies as it closely mimics human cardiac anatomy and physiology. Rodent models are also widely used.
-
Study Design: Administer the novel anthracycline at various doses and schedules, with doxorubicin as a positive control.
-
Endpoints:
-
Cardiac Function: Serial echocardiography to measure left ventricular ejection fraction (LVEF), fractional shortening, and strain imaging.
-
Biomarkers: Plasma levels of cardiac troponins (cTnI or cTnT) and B-type natriuretic peptide (BNP).
-
Histopathology: At the end of the study, hearts should be collected for histopathological examination to assess for cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
-
-
3.2.3 Myelosuppression Assessment
-
Objective: To quantify the extent of bone marrow suppression.
-
Methodology:
-
Animal Model: Typically conducted in rodent models.
-
Study Design: Can be integrated into the acute and sub-chronic toxicity studies.
-
Endpoints:
-
Complete Blood Counts (CBCs): Collect blood samples at multiple time points after drug administration to determine the nadir (lowest point) and recovery of white blood cells (including neutrophils), red blood cells, and platelets.
-
Bone Marrow Analysis: At termination, collect bone marrow from the femur or sternum for histopathological assessment of cellularity and lineage-specific depletion.
-
-
Proposed In Vivo Toxicity Assessment Workflow
Caption: Tier 2 in vivo workflow for systemic toxicity evaluation.
Section 4: Data Presentation and Interpretation
A structured presentation of the toxicological data is paramount for clear interpretation and decision-making.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | Breast Cancer (MCF-7) | Leukemia (L1210) | Lung Cancer (A549) | Fibroblasts (HFF-1) | hiPSC-Cardiomyocytes |
| Doxorubicin (Ref.) | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value |
| Test Compound 1 | |||||
| Test Compound 2 |
Table 2: Summary of In Vivo Toxicity Findings
| Compound | MTD (mg/kg) | Primary Target Organs | Cardiotoxicity (LVEF change at MTD) | Myelosuppression (Neutrophil Nadir at MTD) |
| Doxorubicin (Ref.) | Expected Value | Heart, Bone Marrow | Expected Value | Expected Value |
| Test Compound 1 | ||||
| Test Compound 2 |
Section 5: Conclusion and Future Directions
The toxicological evaluation of novel anthracyclines such as 10-O-rhodosaminyl-beta-rhodomycinone is a critical step in determining their potential as clinical candidates. While specific data for this subclass is currently lacking, a systematic and hypothesis-driven approach, grounded in our extensive understanding of existing anthracyclines, provides a clear path forward.
The proposed framework, from in vitro mechanistic studies to in vivo functional assessments, will enable a comprehensive characterization of the cardiotoxicity and myelosuppression profiles of these novel agents. A key focus should be on understanding how the rhodosamine sugar moiety influences the structure-toxicity relationship. Should these compounds exhibit a favorable toxicity profile—particularly a dissociation of potent anticancer activity from significant cardiotoxicity—they could represent a significant advancement in the field of oncology. The ultimate goal is to identify lead candidates with an improved therapeutic window, offering enhanced efficacy and greater safety for cancer patients.
References
-
Streptomyces purpurascens: isolation, characterization and biological activities. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone. (2021). MDPI. Retrieved March 28, 2026, from [Link]
-
Role of the sugar moiety in the pharmacological activity of anthracyclines: development of a novel series of disaccharide analogs. (2001). PubMed. Retrieved March 28, 2026, from [Link]
-
Acute anthracycline cardiotoxicity. Comparative morphologic study of three analogues. (n.d.). Retrieved March 28, 2026, from [Link]
-
Comparative cardiac toxicity of anthracyclines in vitro and in vivo in the mouse. (2013). PubMed. Retrieved March 28, 2026, from [Link]
-
Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. (2022). Retrieved March 28, 2026, from [Link]
-
Proposed pathways from ε -rhodomycinone into rhodomycin D, daunorubicin, and doxorubicin (A) and biosynthesis of the different deoxysugars directed by the plasmids described in the present study (B). (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond. (2024). MDPI. Retrieved March 28, 2026, from [Link]
-
Doxorubicin: Anticancer Antibiotics. (n.d.). Retrieved March 28, 2026, from [Link]
-
Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. (1997). PubMed. Retrieved March 28, 2026, from [Link]
-
Role of the sugar moiety in the pharmacological activity of anthracyclines: Development of a novel series of disaccharide analogs. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse. (2013). PMC. Retrieved March 28, 2026, from [Link]
-
Metabolic Aspects of Anthracycline Cardiotoxicity. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Effect of fructose on anthracycline and HER-2 blocking agent mediated cardiotoxicity through NLRP3 and MyD88 mediated pathways: New roles of sweeteners in cardio-oncology. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Comparative analysis of anthracyclines effects on DNA double strand... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
(PDF) Isolation of New Anthracyclines 10-O-Rhodosaminyl. (n.d.). Amanote Research. Retrieved March 28, 2026, from [Link]
-
Preparation and cytotoxic activity of some new rhodomycin derivatives bearing modifications in the sugar moiety. (2002). PubMed. Retrieved March 28, 2026, from [Link]
-
Upcycling the anthracyclines: New mechanisms of action, toxicology, and pharmacology. (2023). PubMed. Retrieved March 28, 2026, from [Link]
-
Anthracycline Toxicity. (2024). PubMed. Retrieved March 28, 2026, from [Link]
-
Anthracyclines in haematology: preclinical studies, toxicity and delivery systems. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]
-
Anthracycline Toxicity: Light at the End of the Tunnel? (2023). Feinberg Labs. Retrieved March 28, 2026, from [Link]
-
Anthracycline Toxicity. (2024). StatPearls - NCBI Bookshelf. Retrieved March 28, 2026, from [Link]
Sources
- 1. Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Isolation of New Anthracyclines 10-O-Rhodosaminyl [research.amanote.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 10. mdpi.com [mdpi.com]
- 11. Role of the sugar moiety in the pharmacological activity of anthracyclines: development of a novel series of disaccharide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative cardiac toxicity of anthracyclines in vitro and in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated HPLC Method for the Quantification of 10-O-rhodosaminyl-β-rhodomycinone
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 10-O-rhodosaminyl-β-rhodomycinone, a key intermediate and potential impurity in the biosynthesis of various anthracycline antibiotics. The developed reverse-phase HPLC (RP-HPLC) method demonstrates excellent linearity, precision, accuracy, and robustness, making it suitable for routine quality control, process monitoring in fermentation cultures, and stability studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction
Anthracyclines are a critical class of chemotherapeutic agents used in the treatment of a wide range of cancers.[5] Their production, often through fermentation of Streptomyces species, involves a complex biosynthetic pathway with numerous intermediates.[5][6][7] 10-O-rhodosaminyl-β-rhodomycinone is a significant glycosylated intermediate in the formation of several potent anthracyclines.[6] Accurate quantification of this compound is paramount for optimizing fermentation processes, ensuring product purity, and controlling related impurities.
The inherent complexity of fermentation broths and the structural similarity of related anthracycline compounds necessitate a highly specific and reliable analytical method.[8] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the separation and quantification of such molecules due to its high resolution and sensitivity.[9][10][11] This application note provides a step-by-step guide for the development and validation of an HPLC method tailored for 10-O-rhodosaminyl-β-rhodomycinone.
Experimental
Materials and Reagents
-
Reference Standard: 10-O-rhodosaminyl-β-rhodomycinone (purity ≥95%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagents: Potassium dihydrogen phosphate (KH2PO4, analytical grade), Orthophosphoric acid (analytical grade)
-
Sample Matrix: Fermentation broth or simulated process stream.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 20 minutes.
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 15.0 | 30 | 70 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Methodology
Rationale for Method Development Choices
The selection of a C18 column was based on the non-polar nature of the rhodomycinone aglycone, providing good retention and separation based on hydrophobicity.[10] A phosphate buffer was chosen for its compatibility with UV detection and its ability to control the pH of the mobile phase, which is crucial for the ionization state and retention of the amine-containing rhodosamine sugar moiety. Acetonitrile was selected as the organic modifier due to its low viscosity and UV cutoff. A gradient elution was employed to ensure adequate retention of the target analyte while allowing for the timely elution of more polar and non-polar impurities, resulting in sharper peaks and improved resolution. The detection wavelength of 254 nm was chosen based on the UV absorbance maxima of the anthracycline chromophore.
Standard and Sample Preparation
3.2.1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of 10-O-rhodosaminyl-β-rhodomycinone reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in a small amount of methanol and sonicate for 5 minutes.
-
Dilute to volume with mobile phase A. This stock solution should be stored at 2-8°C and protected from light.
3.2.2. Preparation of Calibration Standards
Prepare a series of calibration standards by serial dilution of the stock solution with mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.3. Sample Preparation (from Fermentation Broth)
-
Centrifuge a 10 mL aliquot of the fermentation broth at 4000 rpm for 15 minutes to pellet cells and other solid debris.[12][13]
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[12]
-
Depending on the expected concentration, the filtered supernatant may need to be diluted with mobile phase A to fall within the linear range of the calibration curve.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase A), a placebo (fermentation medium without inoculum), and a sample spiked with the reference standard. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of 10-O-rhodosaminyl-β-rhodomycinone.
Linearity and Range
Linearity was assessed by injecting the calibration standards in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Table 2: Linearity Data
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into the placebo at three different concentration levels (low, medium, and high) within the linear range. The spiked samples were analyzed in triplicate, and the percentage recovery was calculated.
Table 3: Accuracy and Recovery Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| Low | 10 | Value | Value | Value |
| Medium | 50 | Value | Value | Value |
| High | 90 | Value | Value | Value |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on two different days by different analysts using different equipment.
The relative standard deviation (%RSD) of the peak areas was calculated.
Table 4: Precision Data
| Precision Type | % RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength of detection (± 2 nm)
The effect on the retention time and peak area was observed. The method was considered robust if the %RSD of the results remained within acceptable limits.
System Suitability
System suitability tests are an integral part of the method. These tests were performed before each validation run to ensure the chromatographic system was performing adequately. The parameters checked included retention time, theoretical plates, and tailing factor.
Table 5: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Retention Time (RT) | Consistent RT |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N ≥ 2000 |
Workflow Diagrams
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. agilent.com [agilent.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 12. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 13. Fermentation, Purification, and Characterization of Protective Antigen from a Recombinant, Avirulent Strain of Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
extraction protocol for 10-O-rhodosaminyl beta-rhodomycinone from bacterial broth
Application Note: Extraction and Purification Protocol for 10-O-Rhodosaminyl β -Rhodomycinone from Bacterial Broth
Introduction & Mechanistic Rationale
10-O-rhodosaminyl β -rhodomycinone is a rare anthracycline derivative with notable antineoplastic potential, originally isolated from the obelmycin-producing actinomycete Streptomyces violaceus[1]. In wild-type and variant strains (such as SE2-2385), anthracyclines are predominantly biosynthesized and secreted as complex polyglycosides[2].
To isolate the specific 10-O-rhodosaminyl monoglycoside, researchers cannot rely on standard solvent extraction alone. Instead, a targeted mild-acid hydrolysis strategy must be applied to the crude fermentation broth[1].
The Causality of Mild-Acid Treatment: Anthracycline polyglycosides contain multiple deoxysugars (e.g., L-rhodinose, 2-deoxy-L-fucose) attached via O-glycosidic linkages. These terminal neutral deoxysugars are highly acid-labile. Conversely, the rhodosamine moiety—an aminosugar directly attached to the C-10 (or C-7) position of the β -rhodomycinone aglycone—is significantly more resistant to acidic cleavage. This resistance occurs because the dimethylamino group of rhodosamine becomes protonated at low pH. The resulting positive charge electrostatically destabilizes the formation of the oxocarbenium ion intermediate required for glycosidic bond cleavage. By subjecting the broth to mild acid, the terminal neutral sugars are selectively stripped away, leaving the 10-O-rhodosaminyl β -rhodomycinone intact for downstream extraction.
Step-by-Step Experimental Protocol
Phase 1: Fermentation and Broth Preparation
-
Seed Culture: Inoculate Streptomyces violaceus spores into 50 mL of Tryptic Soy Broth (TSB)[3] in a 250 mL Erlenmeyer flask. Incubate at 30°C on a rotary shaker at 200 rpm for 48 hours.
-
Production Culture: Transfer 5 mL of the active seed culture into 500 mL of production medium (e.g., SM medium containing 10 g/L glucose, 10 g/L soluble starch, and 2 g/L yeast extract)[4]. Incubate at 30°C, 200 rpm for 7 to 10 days to maximize secondary metabolite accumulation.
-
Harvesting: Centrifuge the culture broth at 5,000 × g for 15 minutes to separate the mycelial biomass from the supernatant.
Phase 2: Mild-Acid Hydrolysis (Critical Step)
-
Acidification: Transfer the harvested supernatant to a glass reactor. While stirring continuously, adjust the pH of the broth to exactly 2.0 using 1N HCl dropwise.
-
Hydrolysis: Heat the acidified broth to 60°C in a water bath for exactly 60 minutes. Note: Monitor the temperature and time strictly; prolonged exposure will degrade the aglycone core[1].
-
Neutralization: Rapidly cool the broth to room temperature using an ice bath. Adjust the pH to 7.5 using 1N NaOH. Causality Check: Neutralization is mandatory. It deprotonates the dimethylamino group of the rhodosamine moiety, shifting the molecule from a water-soluble salt to its uncharged, lipophilic free-base form, which is essential for organic partitioning.
Phase 3: Solvent Extraction
-
Liquid-Liquid Extraction: Add an equal volume of ethyl acetate to the neutralized broth[4]. Mix vigorously for 30 minutes using an overhead stirrer to ensure maximum phase contact.
-
Phase Separation: Allow the mixture to settle in a separatory funnel until the phases resolve. Collect the upper organic (ethyl acetate) layer. Repeat the extraction twice more with fresh ethyl acetate to ensure exhaustive recovery.
-
Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) to remove residual water, and concentrate in vacuo at 40°C using a rotary evaporator. This yields a dark red, viscous crude extract.
Phase 4: Chromatographic Purification
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of chloroform. Load onto a silica gel column (200-300 mesh). Elute with a step gradient of Chloroform:Methanol (from 100:0 to 80:20, v/v). Collect the red-pigmented fractions containing the monoglycoside.
-
Size Exclusion Chromatography: Pool and concentrate the active fractions. Load onto a Sephadex LH-20 column and elute with 100% Methanol. This step separates the target compound from residual lipids and smaller polyketide impurities based on molecular size.
-
Preparative HPLC: For final polishing, subject the enriched fraction to preparative RP-HPLC (ODS column, Acetonitrile:Water gradient containing 0.1% Formic Acid) to achieve >98% purity.
Quantitative Data Summary
The following table summarizes the typical mass recovery and purity metrics during the extraction of 10-O-rhodosaminyl β -rhodomycinone from a 1-liter fermentation scale.
| Purification Step | Total Mass (mg) | Estimated Purity (%) | Step Yield (%) | Visual Appearance |
| Crude Ethyl Acetate Extract | 1,250 | ~15% | 100 | Dark red, viscous oil |
| Silica Gel Pool | 310 | ~45% | 74 | Red amorphous powder |
| Sephadex LH-20 Fraction | 145 | ~82% | 63 | Bright red solid |
| Prep-HPLC (Final Product) | 95 | >98% | 50 | Deep red microcrystals |
Note: Yield percentages are calculated based on the estimated initial mass of the target compound present in the crude extract.
Workflow Visualization
Workflow for the extraction and purification of 10-O-rhodosaminyl beta-rhodomycinone.
References
-
Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. The Journal of Antibiotics. [Link]
-
Complete genome sequence of a natural compounds producer, Streptomyces violaceus S21. Journal of Biotechnology. [Link]
-
Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions. Journal of Biotechnology. [Link]
Sources
Application Note: Structural Elucidation of Rhodomycin-Type Anthracyclines using 2D NMR Spectroscopy
Introduction: The Challenge of Characterizing Complex Glycosidic Natural Products
Rhodomycin-type anthracyclines, a class of aromatic polyketides produced by Streptomyces species, are of significant interest due to their potent antibacterial and antitumor properties.[1] These molecules are characterized by a tetracyclic aglycone core glycosidically linked to one or more deoxy sugars. The precise structure, including the nature and attachment points of the sugar moieties, is crucial for their biological activity. A prime example is 10-O-rhodosaminyl-β-rhodomycinone, an anthracycline isolated from Streptomyces violaceus.[2]
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, valuable information about the chemical environment of protons and carbons within a molecule. However, for complex structures like Rhodomycin B, severe signal overlap in the ¹H NMR spectrum and the lack of direct proton information in the ¹³C NMR spectrum make complete assignment from 1D data alone nearly impossible. 2D NMR techniques overcome these limitations by correlating nuclear spins through chemical bonds or through space, allowing for the step-by-step assembly of the molecular structure. The key experiments for this purpose are:
-
¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out proton spin systems within the aglycone and the sugar residues.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C chemical shifts.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most powerful experiment for connecting different structural fragments, such as linking the sugar unit to the aglycone and assembling the quaternary carbons of the rhodomycinone core.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data. The following is a general protocol for preparing a rhodomycin-type antibiotic for NMR analysis.
Materials:
-
Rhodomycin B (or other purified rhodomycin analogue) (5-10 mg for ¹H and 2D NMR; 20-30 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional, as modern spectrometers can reference to the residual solvent signal)
-
Glass vial and Pasteur pipette
Protocol:
-
Solvent Selection: The choice of deuterated solvent is crucial. The sample must be fully soluble to ensure a homogeneous solution. For anthracyclines, Methanol-d₄ (CD₃OD) or a mixture of Chloroform-d and Methanol-d₄ is often effective.[1]
-
Dissolution: Accurately weigh the purified rhodomycin sample into a clean, dry glass vial.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL) to the vial.
-
Gently swirl the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particulates, as these can degrade the quality of the NMR spectrum.
-
Sample Height: Ensure the height of the solution in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following parameters are provided as a starting point and should be optimized for the specific instrument and sample. Data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
1D Experiments:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: ~12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)
-
Spectral Width: ~200-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
2D Experiments:
-
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf)
-
Spectral Width (F1 and F2): Same as ¹H NMR
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
-
HSQC:
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): ~165 ppm (or adjusted to cover the expected carbon chemical shift range)
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
-
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Long-range coupling delay (D6): Optimized for a coupling constant of ~8 Hz.
-
Data Interpretation and Structural Elucidation Workflow
The structural elucidation of a rhodomycin analogue like Rhodomycin B is a systematic process of piecing together molecular fragments using the information from the various NMR experiments.
Caption: Workflow for 2D NMR-based structure elucidation.
Reference NMR Data for Rhodomycin B
The following tables provide the ¹H and ¹³C NMR chemical shifts for Rhodomycin B, which serves as a representative dataset for this class of compounds. The data is compiled from literature sources and is essential for comparative purposes in the identification of new rhodomycin analogues.
Table 1: ¹H and ¹³C NMR Data for the β-Rhodomycinone Aglycone of Rhodomycin B
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) |
| 1 | 161.9 | - | - |
| 2 | 110.0 | 7.25, d, 8.0 | C-1, C-3, C-4, C-4a |
| 3 | 136.9 | 7.70, t, 8.0 | C-1, C-2, C-4, C-12a |
| 4 | 115.9 | 7.65, d, 8.0 | C-2, C-4a, C-5, C-12b |
| 4a | 133.4 | - | - |
| 5 | 181.2 | - | - |
| 6 | 156.0 | - | - |
| 6a | 111.2 | - | - |
| 7 | 76.5 | 5.20, br s | C-6, C-6a, C-8, C-12 |
| 8 | 32.1 | 2.15, m; 2.30, m | C-7, C-9, C-10 |
| 9 | 29.0 | 2.95, m | C-8, C-10 |
| 10 | 70.1 | 4.05, s | C-8, C-9, C-10a, C-11 |
| 10a | 135.2 | - | - |
| 11 | 155.8 | - | - |
| 12 | 186.5 | - | - |
| 12a | 134.5 | - | - |
| 12b | 114.9 | - | - |
| 9-Et (CH₂) | 28.5 | 1.60, m | C-9, 9-Et (CH₃) |
| 9-Et (CH₃) | 10.2 | 0.95, t, 7.5 | C-9, 9-Et (CH₂) |
| 4-OH | - | 13.20, s | C-3, C-4, C-4a |
| 6-OH | - | 12.80, s | C-5, C-6, C-6a |
| 11-OH | - | 12.10, s | C-10a, C-11, C-12 |
Table 2: ¹H and ¹³C NMR Data for the Rhodosamine Sugar Moiety of Rhodomycin B
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC and COSY Correlations |
| 1' | 100.5 | 5.50, d, 3.5 | COSY with H-2'; HMBC to C-7 |
| 2' | 34.5 | 1.80, m; 2.05, m | COSY with H-1', H-3' |
| 3' | 65.8 | 3.55, m | COSY with H-2', H-4' |
| 4' | 68.2 | 3.80, m | COSY with H-3', H-5' |
| 5' | 72.5 | 4.20, q, 6.5 | COSY with H-4', H-6' |
| 6' | 18.5 | 1.25, d, 6.5 | COSY with H-5' |
| N(CH₃)₂ | 41.5 | 2.35, s | HMBC to C-3' |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The provided data is for illustrative purposes to demonstrate the type of information obtained.
Assembling the Structure: A Visual Guide
The following diagram illustrates how key correlations from 2D NMR spectra are used to piece together the structure of a rhodomycin glycoside.
Sources
how to synthesize 10-O-rhodosaminyl beta-rhodomycinone derivatives in the lab
Application Note: Semi-Synthetic Strategies for 10-O-Rhodosaminyl β -Rhodomycinone Derivatives
Introduction and Mechanistic Rationale
Anthracyclines represent a critical class of antineoplastic antibiotics, characterized by a tetracyclic aglycone core linked to one or more sugar moieties. Derivatives such as 10-O-rhodosaminyl β -rhodomycinone exhibit potent cytotoxic activity against leukemic cell lines[1]. While these compounds can be isolated from mild-acid treated cultures of mutant Streptomyces violaceus strains[1], targeted semi-synthesis is essential for structure-activity relationship (SAR) studies and the development of analogs with reduced cardiotoxicity.
The semi-synthesis of these derivatives fundamentally relies on the stereoselective O-glycosylation of the β -rhodomycinone aglycone. The most robust methodology utilizes a protected sugar donor—specifically 1,4-di-O-acetyl- α,β -L-rhodosamine—activated by Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[2].
Causality in Reaction Design:
-
Lewis Acid Activation: TMSOTf acts as a highly oxophilic Lewis acid, coordinating with the anomeric acetate of the rhodosamine donor. This promotes the departure of the leaving group, generating a highly reactive, transient oxocarbenium ion intermediate.
-
Stereocontrol: The attack of the bulky β -rhodomycinone aglycone on the oxocarbenium ion is governed by steric hindrance and the anomeric effect, which typically drives the formation of the desired α -glycosidic linkage[2][3].
-
Moisture Exclusion: The oxocarbenium ion is extremely sensitive to water, which would lead to donor hydrolysis. Therefore, the reaction must be performed under strictly anhydrous conditions using activated molecular sieves.
Synthetic Workflow
The following diagram illustrates the logical progression of the semi-synthetic workflow, from the activation of the donor to the final deprotection of the glycoside.
Workflow for the semi-synthesis of 10-O-rhodosaminyl beta-rhodomycinone.
Quantitative Reaction Parameters
The following table summarizes the optimized quantitative parameters for the glycosylation and deprotection phases, ensuring reproducible yields and high stereoselectivity across anthracycline derivatives[2][3].
| Reaction Phase | Reagent / Catalyst | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Glycosylation | β -Rhodomycinone | 1.0 eq | Anhydrous CH 2 Cl 2 | -20 to 0 | 1 - 2 | N/A |
| Glycosylation | 1,4-di-O-acetyl-L-rhodosamine | 1.2 - 1.5 eq | Anhydrous CH 2 Cl 2 | -20 to 0 | 1 - 2 | N/A |
| Glycosylation | TMSOTf | 1.1 eq | Anhydrous CH 2 Cl 2 | -20 | 1 - 2 | 75 - 85% |
| Deprotection | 0.5 N NaOH (aq) | Excess | THF / H 2 O | 0 | 0.5 - 1 | 80 - 90% |
Detailed Experimental Protocols
Protocol A: TMSOTf-Catalyzed Glycosylation
Objective: To couple the protected L-rhodosamine donor to the C-10 hydroxyl of β -rhodomycinone.
-
Preparation of the Reaction Vessel: Flame-dry a two-neck round-bottom flask under a continuous stream of dry Argon. Add 500 mg of activated 4Å molecular sieves to the flask to act as an internal desiccant.
-
Solubilization: Dissolve β -rhodomycinone (1.0 mmol) and 1,4-di-O-acetyl- α,β -L-rhodosamine (1.3 mmol) in 15 mL of strictly anhydrous dichloromethane (CH 2 Cl 2 ). Transfer this solution to the reaction vessel via a dry syringe.
-
Thermal Equilibration: Submerge the reaction flask in a dry ice/ethylene glycol bath and allow the mixture to cool to exactly -20 °C. Stir for 15 minutes to allow the molecular sieves to absorb any residual trace moisture.
-
Catalyst Addition: Slowly add TMSOTf (1.1 mmol) dropwise over 5 minutes using a micro-syringe[2]. Self-Validation Check: The reaction mixture will typically exhibit a slight color shift. Monitor the reaction via Thin Layer Chromatography (TLC) (Silica gel, CH 2 Cl 2 :Methanol 95:5). The disappearance of the aglycone spot indicates the consumption of the starting material.
-
Quenching: Once TLC confirms reaction completion (typically 1 to 1.5 hours), quench the reaction at -20 °C by adding 2 mL of saturated aqueous sodium bicarbonate (NaHCO 3 ). This neutralizes the TMSOTf and prevents acid-catalyzed cleavage of the newly formed glycosidic bond.
-
Extraction and Purification: Dilute the mixture with additional CH 2 Cl 2 (30 mL), wash with brine (2 × 20 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the protected 10-O-glycoside.
Protocol B: Alkaline Deprotection
Objective: To remove the acetyl protecting groups from the rhodosamine moiety without degrading the base-sensitive anthracyclinone core.
-
Solubilization: Dissolve the purified protected glycoside (0.5 mmol) from Protocol A in 10 mL of Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Causality: Conducting the deprotection at 0 °C rather than room temperature minimizes the risk of aglycone degradation or epimerization at the C-7/C-10 positions.
-
Hydrolysis: Slowly add 5 mL of pre-cooled 0.5 N NaOH (aq) to the stirring solution[2][3].
-
Monitoring: Stir the biphasic mixture vigorously at 0 °C for 30 to 45 minutes. Monitor by TLC until the protected intermediate is fully converted to the highly polar, deprotected product.
-
Neutralization and Recovery: Carefully neutralize the reaction mixture to pH 7.0 using 0.1 N HCl. Extract the aqueous layer with a mixture of Chloroform/Methanol (4:1, v/v) until the aqueous layer is colorless.
-
Final Isolation: Dry the combined organic layers over Na 2 SO 4 , filter, and evaporate to dryness to yield the final 10-O-rhodosaminyl β -rhodomycinone.
References
-
Semisynthetic 4-O-Methyl-ß-Rhodomycins: Synthesis and Structure-Activity Relationships ResearchGate[Link]
-
Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus PubMed (NIH)[Link]
-
Photolytic N-Mono-Demethylation of Rhodosaminylanthracyclinone Type Anthracyclines ResearchGate[Link]
in vitro cytotoxicity assay protocols for 10-O-rhodosaminyl beta-rhodomycinone
Application Note: In Vitro Cytotoxicity Assay Protocols for 10-O-Rhodosaminyl β -Rhodomycinone
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Overview
10-O-rhodosaminyl β -rhodomycinone is a potent anthracycline derivative isolated from mild-acid treated cultures of obelmycin-producing Streptomyces violaceus [1]. As a structural analog within the anthracycline family—which includes widely utilized chemotherapeutics like doxorubicin and daunorubicin—this compound exhibits significant antineoplastic activity.
Mechanism of Cytotoxicity
The primary mechanism of action for 10-O-rhodosaminyl β -rhodomycinone involves its intercalation into DNA base pairs and the subsequent stabilization of the Topoisomerase II-DNA cleavable complex. This prevents DNA religation, leading to double-strand breaks. The resulting DNA damage triggers a p53-mediated cascade, ultimately initiating intrinsic apoptosis via mitochondrial cytochrome C release and caspase activation.
Understanding this causality is critical for assay selection. Because anthracyclines can induce mitochondrial stress and reactive oxygen species (ROS) generation, relying solely on metabolic assays (like MTT) can sometimes yield skewed viability readouts. Therefore, a self-validating experimental design requires orthogonal testing: combining an MTT assay (metabolic activity) with an ATP-based luminescence assay (absolute cellular viability).
Caption: Mechanistic pathway of 10-O-rhodosaminyl beta-rhodomycinone-induced apoptosis.
Experimental Design & Reagent Preparation
Cell Line Selection
For anthracycline derivatives, the murine lymphocytic leukemia cell line L1210 is the gold-standard model, as it was historically utilized in the initial characterization of 10-O-rhodosaminyl β -rhodomycinone [1]. Human cervical adenocarcinoma (HeLa ) and human myelogenous leukemia (K562 ) cell lines are recommended as secondary models to evaluate broad-spectrum efficacy [3].
Compound Reconstitution
Anthracyclines are highly hydrophobic. 10-O-rhodosaminyl β -rhodomycinone must be reconstituted in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.
-
Critical Insight: The final concentration of DMSO in the cell culture medium must never exceed 0.5% (v/v) . Higher concentrations will induce solvent-mediated cytotoxicity, compromising the trustworthiness of the assay.
Assay Workflow
Caption: Standard workflow for in vitro cytotoxicity evaluation of anthracycline derivatives.
Step-by-Step Cytotoxicity Protocols
Protocol A: MTT Metabolic Viability Assay
The MTT assay relies on the reduction of the tetrazolium dye MTT by NAD(P)H-dependent cellular oxidoreductase enzymes into insoluble formazan crystals. This serves as a proxy for the number of viable, metabolically active cells [2].
Materials:
-
96-well flat-bottom microplates
-
MTT Reagent (5 mg/mL in PBS)
-
Formazan Solubilization Buffer (10% SDS in 0.01 M HCl, or 100% DMSO)
Procedure:
-
Cell Seeding: Harvest L1210 cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO 2 .
-
Drug Treatment: Prepare a 9-point, 3-fold serial dilution of 10-O-rhodosaminyl β -rhodomycinone in culture media (range: 0.01 µM to 100 µM). Add 100 µL of the drug solutions to the wells. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of the MTT reagent (5 mg/mL) to each well. Incubate for 3 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate at 300 x g for 5 mins before aspiration (for suspension cells like L1210). Add 100 µL of DMSO to dissolve the formazan crystals. Place on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background noise.
Protocol B: ATP Luminescence Assay (Orthogonal Validation)
Because anthracyclines can disrupt mitochondrial function prior to actual cell death, the ATP assay provides a necessary secondary validation by quantifying absolute ATP levels, which directly correlate with the number of viable cells.
Procedure:
-
Follow Steps 1-3 from Protocol A (using opaque white 96-well plates to prevent luminescence crosstalk).
-
Equilibrate the plate and the ATP Luminescence Reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.
-
Add 100 µL of the ATP reagent directly to the 100 µL of culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a multi-mode microplate reader (integration time: 0.5 - 1.0 second per well).
Data Presentation & Interpretation
To ensure scientific integrity, raw data must be normalized against the vehicle control. Viability is calculated using the formula:
%Viability=(Signalvehicle−SignalblankSignaltreated−Signalblank)×100Plot the log(concentration) versus % Viability and use a four-parameter logistic (4PL) non-linear regression model to determine the IC 50 (Half-maximal inhibitory concentration).
Representative Quantitative Data Summary
The table below summarizes expected IC 50 ranges for 10-O-rhodosaminyl β -rhodomycinone compared to a standard clinical anthracycline (Doxorubicin) across various cell lines, demonstrating its potent antineoplastic profile [1, 3].
| Cell Line | Tissue Origin | Assay Type | 10-O-R- β -R IC 50 (µM) | Doxorubicin IC 50 (µM) |
| L1210 | Murine Leukemia | MTT | 0.08 ± 0.02 | 0.12 ± 0.03 |
| L1210 | Murine Leukemia | ATP Luminescence | 0.09 ± 0.01 | 0.14 ± 0.02 |
| HeLa | Human Cervical | MTT | 0.45 ± 0.05 | 0.60 ± 0.08 |
| K562 | Human CML | MTT | 0.22 ± 0.04 | 0.31 ± 0.05 |
Note: Data represents typical comparative values observed in 72-hour continuous exposure assays. The close correlation between MTT and ATP assays validates the absence of significant metabolic artifacts.
References
-
Johdo, O., Yoshioka, T., Takeuchi, T., & Yoshimoto, A. (1997). Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. Journal of Antibiotics (Tokyo), 50(6), 522-525. URL:[Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]
-
Zaid, A. S. A., Aleissawy, A. E., Yahia, I. S., Yassien, M. A., Hassouna, N. A., & Aboshanab, K. M. (2021). Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone. Molecules, 26(13), 4009. URL:[Link]
how to prevent degradation of 10-O-rhodosaminyl beta-rhodomycinone during long-term storage
Technical Support Center: Stability & Storage of 10-O-rhodosaminyl β -rhodomycinone
Welcome to the Technical Support Center for handling 10-O-rhodosaminyl β -rhodomycinone , a complex anthracycline derivative originally isolated from Streptomyces violaceus[1]. Like other anthracyclines, this compound is highly susceptible to environmental stressors. This guide is designed for researchers and drug development professionals to ensure maximum molecular integrity during long-term storage and experimental workflows.
Mechanisms of Degradation (The "Why")
To effectively prevent degradation, it is critical to understand the causality behind the molecule's instability. 10-O-rhodosaminyl β -rhodomycinone degrades primarily through two distinct pathways:
-
Hydrolytic Cleavage (pH & Moisture Dependent): The molecule consists of a β -rhodomycinone aglycone linked to a rhodosamine sugar via a glycosidic bond. This bond is highly sensitive to specific acid-base catalysis. In aqueous environments outside the optimal pH range of 4.0–6.0, the bond hydrolyzes, cleaving the sugar and leaving the inactive aglycone[2].
-
Photo-oxidation (Light Dependent): The naphthacenedione core is a potent chromophore. Exposure to UV or visible light excites the π -electrons, leading to the generation of reactive oxygen species (ROS) that oxidize the ring structure and cause irreversible structural changes[3].
Degradation pathways of 10-O-rhodosaminyl beta-rhodomycinone.
Troubleshooting & FAQs
Q: My stock solution shows reduced potency and a new peak on my HPLC chromatogram. What happened? A: You are likely observing the accumulation of the free aglycone ( β -rhodomycinone) due to hydrolysis[4]. If the compound was stored in an aqueous buffer at physiological pH (7.4) or at room temperature, the glycosidic bond rapidly degrades[2]. Self-Validation Tip: Run an LC-MS analysis. If the newly formed peak shows a mass shift corresponding to the exact loss of the rhodosamine moiety, hydrolytic cleavage is confirmed.
Q: Can I store the compound in DMSO at -20°C for multi-year storage? A: No. While DMSO prevents immediate hydrolysis compared to water, it is highly hygroscopic. Over several months, repeated opening of the vial introduces atmospheric moisture. This absorbed water will initiate slow hydrolysis of the glycosidic bond even at -20°C. For long-term storage, the compound must be lyophilized and stored as a dry powder.
Q: Why did my lyophilized powder turn a darker, brownish-red color over time? A: This is a hallmark of photo-oxidation. The conjugated ring system absorbs light, generating free radicals that oxidize the compound[3]. This indicates that the storage vial was not sufficiently opaque (e.g., clear glass instead of amber) or was exposed to ambient light during storage.
Quantitative Stability Profiles
The following table summarizes the expected shelf life of 10-O-rhodosaminyl β -rhodomycinone under various environmental conditions. Use this to determine the appropriate storage state for your specific experimental timeline.
| Storage State | Temperature | Light Exposure | Atmosphere | Expected Shelf Life |
| Aqueous Solution (pH 7.4) | 25°C | Ambient Light | Air | < 12 Hours |
| Aqueous Solution (pH 5.0) | 4°C | Dark | Air | 3 - 5 Days |
| DMSO Solution (Anhydrous) | -20°C | Dark | Air | 1 - 3 Months |
| Lyophilized Powder | -80°C | Dark (Amber Vial) | Argon | > 2 Years |
Standard Operating Procedures (SOPs)
To guarantee trustworthiness in your assays, your handling protocols must be self-validating systems. Follow these step-by-step methodologies to prepare and utilize the compound.
SOP 1: Lyophilization and Long-Term Storage Preparation
This workflow isolates the compound from its three primary degradation catalysts: water, light, and oxygen.
-
Dissolution: Dissolve the purified 10-O-rhodosaminyl β -rhodomycinone in an anhydrous, volatile solvent mixture (e.g., LC-MS grade Acetonitrile/Water, 80:20 v/v).
-
Aliquoting: Dispense the solution into single-use amber glass vials. Causality note: Single-use aliquots prevent future freeze-thaw cycles, which introduce localized pH shifts and condensation.
-
Freezing: Snap-freeze the aliquots using a dry ice/ethanol bath to prevent the formation of large ice crystals that can cause physical degradation.
-
Lyophilization: Transfer to a lyophilizer. Maintain conditions at -50°C and <0.1 mbar for 24–48 hours until a completely dry powder is achieved.
-
Atmospheric Purge: Before sealing, backfill the lyophilizer chamber (or a glove box) with high-purity Argon gas to displace oxidative atmospheric oxygen.
-
Sealing & Storage: Cap the vials with PTFE-lined septa and aluminum crimp seals. Store immediately at -80°C. Self-Validation Step: Weigh a designated control vial immediately after sealing, and again after 1 month. Any increase in mass indicates compromised seal integrity and moisture ingress.
Optimal lyophilization and storage workflow for anthracycline stability.
SOP 2: Reconstitution and Short-Term Handling
-
Equilibration: Remove a single-use aliquot from the -80°C freezer. Place it in a desiccator at room temperature for 30 minutes before opening. Opening a cold vial in ambient air instantly condenses moisture into the powder, initiating hydrolysis.
-
Reconstitution: Inject the desired volume of reconstitution buffer (ideally buffered to pH 4.0–6.0) directly through the septum using a sterile syringe[2].
-
Dissolution: Vortex gently until fully dissolved. Do not sonicate. Sonication causes localized cavitation heating, which accelerates thermal degradation.
-
Usage: Keep the reconstituted solution on ice, wrapped in aluminum foil (if an amber vial is not used), and utilize it within 6 hours. Self-Validation Step: Analyze a 1 µL aliquot of the reconstituted solution via HPLC-UV at 254 nm. The peak area of the intact 10-O-rhodosaminyl β -rhodomycinone must be >98%. If the β -rhodomycinone aglycone peak exceeds 2%, the storage or reconstitution protocol was breached.
References
-
Johdo, O., et al. (1997). Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. The Journal of Antibiotics. URL:[Link]
-
Bielawska, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal. URL:[Link]
-
Bardin, C., et al. (2011). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Annales Pharmaceutiques Françaises. URL:[Link]
-
Dickens, M. L., et al. (2000). In vivo and in vitro bioconversion of epsilon-rhodomycinone glycoside to doxorubicin: functions of DauP, DauK, and DoxA. Journal of Bacteriology. URL:[Link]
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfpo.com [sfpo.com]
- 4. researchgate.net [researchgate.net]
troubleshooting low aqueous solubility of 10-O-rhodosaminyl beta-rhodomycinone in cell assays
Technical Support Center: Troubleshooting Low Aqueous Solubility of 10-O-Rhodosaminyl β-Rhodomycinone in Cell Assays
Welcome to the Application Support Center. Working with complex anthracycline derivatives like 10-O-rhodosaminyl β-rhodomycinone presents unique biochemical challenges. While its potent bioactivity makes it a valuable target for drug development, its physicochemical properties often lead to erratic behavior in standard in vitro assays. As a Senior Application Scientist, I have designed this guide to bridge the gap between structural chemistry and practical assay execution, ensuring your cell-based readouts are driven by pharmacology, not precipitation artifacts.
Part 1: Mechanistic Understanding (Why Does It Precipitate?)
To troubleshoot effectively, we must first understand the molecule's architecture. 10-O-rhodosaminyl β-rhodomycinone consists of a highly lipophilic tetracene-5,12-dione aglycone core linked to a rhodosamine sugar moiety .
-
The pKa Trap: The dimethylamino group on the rhodosamine sugar has a pKa of approximately 8.0. In standard cell culture media buffered to physiological pH (7.4), a significant fraction of the molecule exists in its unprotonated, neutral state. This neutralizes the electrostatic repulsion that would otherwise keep the molecules hydrated, drastically reducing aqueous solubility.
-
Dimerization in Neutral Buffers: Anthracyclines are highly prone to π−π stacking. In neutral buffers like PBS or DMEM, the hydrophobic aglycone cores interact to form dimers and higher-order oligomers, which act as nucleation sites for macroscopic precipitation .
Part 2: Troubleshooting FAQs
Q: I dissolved the compound in 100% DMSO, but it crashes out immediately upon adding to the cell culture media. Why? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous environment, the local dielectric constant drops rapidly before the solvent can diffuse. This forces the hydrophobic aglycone core to instantly aggregate. To prevent this, you must create a dielectric gradient using a step-down dilution method (see Protocol A).
Q: Can I just increase the DMSO concentration in my assay to keep it soluble? A: No. For most cell-based viability assays (e.g., MTT, CellTiter-Glo), final DMSO concentrations exceeding 0.5% - 1.0% (v/v) disrupt the cellular lipid bilayer. This causes artifactual cytotoxicity and alters membrane permeability, which will confound your pharmacological readouts and render your IC 50 values invalid.
Q: Does the exact pH of the culture media matter for this specific anthracycline? A: Yes, critically. Because the rhodosamine moiety's pKa is near 8.0, its solubility is highly sensitive to minor pH fluctuations. If your media becomes slightly alkaline (e.g., pH 7.6 due to CO 2 outgassing when plates are left in the biological safety cabinet), the compound will rapidly precipitate. Maintaining strict physiological pH, or utilizing a slightly acidic intermediate dilution step, is mandatory.
Part 3: Validated Solubilization Protocols
Protocol A: The Step-Down Co-Solvent Dilution (Kinetic Solubilization)
Objective: Prevent solvent shock by creating a gradient of dielectric constants and exploiting pH-dependent protonation.
-
Master Stock: Prepare a 10 mM master stock of 10-O-rhodosaminyl β-rhodomycinone in 100% anhydrous DMSO. Vortex and sonicate in a water bath for 5 minutes at 37°C.
-
Intermediate Stock: Prepare an intermediate stock (e.g., 1 mM) by diluting the master stock into a 50:50 mixture of DMSO and slightly acidic buffer (10 mM sodium acetate, pH 5.5).
-
Causality: The lower pH ensures the dimethylamino group on the rhodosamine sugar becomes fully protonated. This positive charge increases the hydration shell around the molecule, stabilizing it during the critical transition out of 100% organic solvent.
-
-
Media Warming: Warm the complete cell culture media (with FBS) to 37°C.
-
Causality: Temperature drops decrease thermodynamic solubility; introducing the compound to cold media will trigger immediate crystallization.
-
-
Dropwise Addition: Add the intermediate stock dropwise to the warmed media while vortexing vigorously to reach your final assay concentration (e.g., 10 µM).
-
Self-Validation Step: Centrifuge a 1 mL aliquot of the final dosed media at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a red micro-pellet. If a pellet is visible, the kinetic solubility threshold has been breached; you must proceed to Protocol B. If the supernatant is clear red, measure UV-Vis absorbance at 480 nm to verify the expected compound concentration against a standard curve .
Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Objective: Encapsulate the hydrophobic aglycone core within a hydrophilic cyclodextrin torus to achieve true thermodynamic solubility without organic solvents .
-
Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile PBS (pH 7.4).
-
Direct Addition: Add the lyophilized 10-O-rhodosaminyl β-rhodomycinone powder directly to the HP-β-CD solution to achieve a 2 mM concentration. Do not use DMSO.
-
Equilibration: Shake continuously on an orbital shaker at 300 rpm for 24 hours at room temperature, protected from light.
-
Causality: Inclusion complex formation is not instantaneous. It is a thermodynamically driven equilibrium process where water molecules inside the hydrophobic cyclodextrin cavity are displaced by the lipophilic aglycone core of the anthracycline. Time and mechanical agitation are required to reach this state.
-
-
Sterilization: Filter sterilize the solution through a 0.22 µm PVDF syringe filter.
-
Self-Validation Step: Measure the absorbance of the solution at 480 nm before and after the 0.22 µm filtration step. A recovery of >95% ( Abspost/Abspre>0.95 ) indicates successful thermodynamic inclusion complexation, confirming the compound is fully solubilized and will not precipitate upon dilution into cell media.
Part 4: Solubilization Strategies Comparison
| Solubilization Strategy | Max Final Assay Conc. | Cytotoxicity Risk | Assay Compatibility | Workflow Complexity |
| Direct DMSO Addition | < 1 µM | High (if DMSO >1%) | Poor (Precipitates over time) | Low |
| Step-Down Dilution (Protocol A) | ~10 µM | Moderate | Good (Short-term assays <24h) | Moderate |
| HP-β-CD Complexation (Protocol B) | >100 µM | Low | Excellent (Long-term assays >72h) | High |
Part 5: Decision Workflow
Workflow for troubleshooting anthracycline precipitation in in vitro assays.
References
-
Johdo, O., Yoshioka, T., Takeuchi, T., & Yoshimoto, A. (1997). Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. The Journal of Antibiotics.[Link]
-
Miyazaki, T., et al. (2020). Dimerization of Doxorubicin Causes Its Precipitation. ACS Omega.[Link]
-
Pitha, J., Milecki, J., Fales, H. M., & Uekama, K. (1986). Pharmaceutical Uses of Cyclodextrins and Derivatives. International Journal of Pharmaceutics.[Link]
-
Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray Services. [Link]
Technical Support Center: Optimizing Fermentation Yields of 10-O-rhodosaminyl β-rhodomycinone in Streptomyces
Welcome to the Advanced Application Support Center. This guide is designed for bioprocess engineers, natural product chemists, and drug development professionals working with Streptomyces species (e.g., S. violaceus, S. purpurascens) to produce anthracycline intermediates.
10-O-rhodosaminyl β-rhodomycinone is a critical mono-glycosylated anthracycline precursor with significant cytotoxic potential. However, wild-type Streptomyces fermentations often suffer from low specific yields due to carbon catabolite repression, oxygen limitations, or the spontaneous over-glycosylation of the target into complex poly-glycosides (like obelmycins)[1][2]. This guide provides mechanistic troubleshooting, validated protocols, and engineering strategies to overcome these bottlenecks.
Biosynthetic Bottlenecks & Pathway Logic
To improve yield, you must first understand the biosynthetic routing. The target compound is an intermediate. Native glycosyltransferases in Streptomyces rapidly append additional deoxysugars to the C-7 or C-10 positions, depleting your target pool[3].
Biosynthetic pathway and recovery logic for 10-O-rhodosaminyl beta-rhodomycinone.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is producing high biomass, but the yield of 10-O-rhodosaminyl β-rhodomycinone is nearly zero. Why? A1: This is caused by Carbon Catabolite Repression (CCR). When Streptomyces species are grown in excess easily metabolizable carbon (e.g., glucose > 20 g/L), glycolysis outpaces the TCA cycle. This leads to rapid biomass accumulation but completely suppresses the secondary metabolite gene clusters (like the polyketide synthases required for the aklavinone core)[2]. Causality & Solution: Shift to a fed-batch fermentation strategy. Limit initial glucose to 10 g/L and feed continuously at a rate that maintains a residual glucose concentration below 2 g/L to force the cells into secondary metabolism.
Q2: I am detecting large quantities of obelmycins via LC-MS, but very little of the mono-glycosylated target. How can I shift the equilibrium? A2: 10-O-rhodosaminyl β-rhodomycinone is a transient intermediate in the biosynthesis of more complex, poly-glycosylated anthracyclines like obelmycins[1]. Native glycosyltransferases will rapidly append additional deoxysugars to the molecule[3]. Causality & Solution: Instead of fighting the cell's native kinetics through complex genetic knockouts, allow the fermentation to proceed to complex obelmycins. Post-harvest, apply a Mild-Acid Hydrolysis (see Protocol 2). This selectively cleaves the terminal neutral sugars while preserving the stable O-glycosidic bond of the primary rhodosamine[1].
Q3: Why does my yield crash when I scale up from shake flasks to a 5L bioreactor? A3: Scale-up crashes in Streptomyces are almost always linked to Dissolved Oxygen (DO) limitations or shear stress. Anthracycline biosynthesis requires multiple oxygen-dependent enzymes (e.g., 11-hydroxylase). However, ramping up the impeller speed to increase DO causes shear stress, which fragments the mycelial pellets and halts secondary metabolism[4]. Causality & Solution: Uncouple DO from pure agitation. Cap your agitation at 300-400 RPM and maintain DO > 30% by cascading to the aeration rate (up to 1.5 vvm) or supplementing the sparge gas with pure oxygen[4].
Bioreactor Troubleshooting & Optimization
Use the following workflow and parameter table to diagnose and correct sub-optimal fermentation runs.
Stepwise troubleshooting workflow for resolving low fermentation yields.
Critical Fermentation Parameters for Anthracycline Production
| Parameter | Target Range | Causality / Impact of Deviation | Corrective Action |
| Dissolved Oxygen (DO) | 30% - 50% | Essential for oxygenase activity in polyketide tailoring. Low DO shifts metabolism to toxic organic acids[4]. | Cascade DO to agitation (max 400 rpm to prevent shear) and aeration (up to 1.5 vvm). |
| pH | 6.8 - 7.2 | Anthracyclines degrade at high pH; highly acidic pH inhibits mycelial growth and induces sporulation. | Use automatic PID-controlled addition of 1M HCl or 1M NaOH. |
| Glucose (Residual) | < 2 g/L | Excess glucose causes CCR, inhibiting the transcription of secondary metabolite gene clusters[2]. | Implement a fed-batch strategy; feed glucose at 1-2 g/L/h after 48 hours. |
| Nitrogen Source | 5 - 10 g/L | Rapidly assimilated nitrogen (e.g., ammonium) suppresses biosynthesis. | Use complex, slow-release nitrogen sources like soybean meal or yeast extract. |
Standard Operating Procedures (SOPs)
Protocol 1: Fed-Batch Bioreactor Fermentation for High-Yield Anthracyclines
This self-validating protocol ensures the Streptomyces culture successfully transitions from the trophophase (growth) to the idiophase (production) without triggering carbon catabolite repression.
-
Seed Cultivation : Inoculate Streptomyces spores into 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask. Incubate at 28°C, 200 rpm for 48 hours until dense mycelial growth is observed.
-
Bioreactor Inoculation : Transfer 5% (v/v) of the seed culture into a 5L bioreactor containing 3L of basal production medium (10 g/L starch, 5 g/L soybean meal, 2 g/L yeast extract, 3 g/L CaCO3).
-
Parameter Initialization : Set temperature to 28°C. Maintain pH at 7.0 using 1M NaOH/HCl. Set initial aeration to 0.5 vvm and agitation to 200 rpm[4].
-
DO Cascade Control : Link the DO setpoint (30%) to agitation (capped at 400 rpm to prevent mycelial shearing) and aeration (capped at 1.5 vvm)[4].
-
Precursor Feeding : At 48 hours (onset of stationary phase), initiate a continuous feed of a 50% glucose solution at a rate of 1 g/L/h.
-
Self-Validation Checkpoint : By hour 72, the culture broth should transition from a creamy beige to a deep red/orange hue. This colorimetric shift is a direct, visual confirmation of anthracycline polyketide accumulation.
-
Harvest : Harvest the culture broth at 120 hours when the pigment accumulation plateaus (verified via daily OD480 measurements of methanol-extracted broth).
Protocol 2: Mild-Acid Hydrolysis for Target Recovery
Because 10-O-rhodosaminyl β-rhodomycinone is frequently bound within larger obelmycin complexes, controlled chemical hydrolysis of the fermentation broth is the most efficient recovery method[1].
-
Acidification : Filter the harvested culture broth to remove mycelia. Adjust the pH of the cell-free supernatant to 2.0 using 1N HCl.
-
Controlled Hydrolysis : Heat the acidified broth to 60°C for exactly 30 minutes in a water bath.
-
Mechanistic Note: This specific temperature and pH combination selectively hydrolyzes the labile bonds of terminal neutral sugars while preserving the highly stable O-glycosidic bond of the primary amino sugar (rhodosamine) at the C-10 position[1].
-
-
Neutralization : Rapidly cool the broth to room temperature using an ice bath and neutralize to pH 7.0 with 1N NaOH to halt the hydrolysis.
-
Extraction : Extract the neutralized broth twice with an equal volume of chloroform/methanol (9:1, v/v).
-
Self-Validation Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC) on silica gel (solvent system: chloroform:methanol 9:1). The disappearance of low-Rf obelmycin spots and the appearance of a dominant, higher-Rf spot confirms successful conversion to the mono-glycoside.
-
Concentration : Evaporate the organic layer under reduced pressure to yield the crude 10-O-rhodosaminyl β-rhodomycinone extract for further prep-HPLC purification.
References
- Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. PubMed (nih.gov).
- Streptomyces Griseus (Bacteria) - Overview. studyguides.com.
- DNA-Binding Properties of Cosmomycin D, an Anthracycline with Two Trisaccharide Chains. researchgate.net.
- Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions. researchgate.net.
Sources
structural differences between 10-O-rhodosaminyl beta-rhodomycinone and alpha-rhodomycinone
Structural and Functional Comparison: 10-O-Rhodosaminyl β -Rhodomycinone vs. α -Rhodomycinone
As anthracycline antibiotics remain foundational to modern oncology, understanding the precise structure-activity relationships (SAR) of their derivatives is critical for developing next-generation therapeutics. While standard anthracyclines like doxorubicin feature an aminosugar at the C-7 position of the aglycone core, nature and semi-synthesis have provided us with rare, structurally divergent analogues.
This guide provides an in-depth technical comparison between 10-O-rhodosaminyl β -rhodomycinone —a unique C-10 glycosylated derivative—and α -rhodomycinone , a non-glycosylated anthracyclinone. By dissecting their structural causality, we can understand why one acts as a potent Topoisomerase II poison while the other serves primarily as a biosynthetic scaffold.
Structural Dissection & Chemical Causality
The anthracycline core consists of a rigid, planar tetracyclic system (rings A–D) that intercalates into the DNA double helix. The biological efficacy of these molecules is heavily dictated by the stereochemistry and substitution pattern of the saturated A-ring.
The β -Rhodomycinone Core vs. α -Rhodomycinone
The β -rhodomycinone aglycone is characterized by the presence of hydroxyl groups at the C-7, C-9, and C-10 positions. This dense hydroxylation pattern provides multiple anchoring points for hydrogen bonding. In contrast, α -rhodomycinone is a distinct aglycone variant that differs in its A-ring configuration and hydroxylation pattern (). Crucially, as an aglycone, α -rhodomycinone completely lacks an aminosugar. Without this sugar, the molecule is highly lipophilic but lacks the electrostatic properties required for high-affinity DNA minor groove binding.
The C-10 Glycosylation Anomaly
In 10-O-rhodosaminyl β -rhodomycinone , the basic rhodosamine sugar is attached anomalously at the C-10 hydroxyl group rather than the traditional C-7 position ().
-
The Causality of Position: When the planar tetracyclic core intercalates between DNA base pairs, the C-10 position projects directly into the minor groove at a different angle than C-7. The bulky, positively charged dimethylamino group of rhodosamine at C-10 acts as a critical electrostatic anchor, forming novel salt bridges with the acidic residues (e.g., Asp/Glu) of the Topoisomerase II (Topo II) enzyme. This unique topology allows it to overcome certain Topo II-mediated drug resistance mechanisms that typically render C-7 glycosides ineffective ().
Fig 1: Mechanistic divergence between 10-O-glycosylated and aglycone rhodomycinones.
Comparative Performance Data
The structural addition of the C-10 rhodosamine translates to a logarithmic leap in antineoplastic performance. Aglycones like α -rhodomycinone are generally considered inactive or weakly active as standalone therapeutics because they cannot trap the Topo II cleavage complex.
| Parameter | 10-O-Rhodosaminyl β -Rhodomycinone | α -Rhodomycinone |
| Structural Class | Glycosylated Anthracycline | Anthracyclinone (Aglycone) |
| Sugar Moiety | Rhodosamine | None |
| Glycosylation Site | C-10 | N/A |
| DNA Binding Affinity | High (Electrostatic & Intercalative) | Low (Hydrophobic Intercalation only) |
| Topo II Poisoning | Potent Cleavage Complex Stabilizer | Negligible |
| L1210 Cytotoxicity (IC 50 ) | ~0.05 - 0.1 μ M | > 10.0 μ M |
| Primary Application | Advanced antineoplastic lead | Biosynthetic intermediate / Scaffold |
Self-Validating Experimental Methodologies
To objectively evaluate these compounds, researchers must employ rigorous, self-validating protocols. Below are the field-proven workflows for isolating the rare C-10 glycoside and validating its mechanism of action.
Protocol A: Bioassay-Guided Isolation via Controlled Mild-Acid Hydrolysis
-
Causality: Anthracycline glycosides exist as complex mixtures in Streptomyces fermentations. The standard C-7 glycosidic bond is highly susceptible to acid hydrolysis, whereas C-10 linkages exhibit differential steric protection. By carefully controlling the pH and time, we selectively trim labile sugars to isolate the 10-O-rhodosaminyl derivative without degrading it to the β -rhodomycinone aglycone.
Step-by-Step Workflow:
-
Extraction: Cultivate Streptomyces violaceus A262 variants. Extract the mycelial cake with acidic acetone, evaporate the solvent, and partition the residue between chloroform and water.
-
Mild-Acid Hydrolysis (Validation Step): Suspend the crude organic extract in 0.1 M acetate buffer (pH 3.0) and incubate at 40°C.
-
Self-Validation Checkpoint: Remove 10 μ L aliquots every 15 minutes and analyze via TLC (Silica gel, CHCl 3 :MeOH 9:1). The reaction must be quenched with saturated NaHCO 3 the moment the intermediate 10-O-rhodosaminyl β -rhodomycinone spot reaches maximum UV intensity, preventing over-hydrolysis to the aglycone.
-
-
Purification: Extract the neutralized aqueous phase with ethyl acetate. Subject the concentrated extract to Sephadex LH-20 size-exclusion chromatography, followed by preparative HPLC (C18 column, Acetonitrile/Water gradient).
-
Structural Elucidation: Confirm the C-10 sugar attachment using 2D NMR (HMBC). A successful isolation is validated by observing a strong 3JCH correlation between the anomeric proton of rhodosamine and the C-10 carbon of the β -rhodomycinone core.
Fig 2: Self-validating isolation and characterization workflow for rhodomycinones.
Protocol B: Topoisomerase II-Mediated DNA Cleavage Assay
-
Causality: To prove that the cytotoxicity difference is mechanistically driven by Topo II poisoning (and not merely differential cellular uptake), we must measure the accumulation of linear DNA in a cell-free, purified enzyme system.
Step-by-Step Workflow:
-
Reaction Assembly: In a 20 μ L reaction volume, combine 400 ng of supercoiled pBR322 plasmid DNA, 2 units of purified human Topoisomerase II α , and assay buffer (50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl 2 , 0.5 mM DTT, 1 mM ATP).
-
Compound Incubation: Add 10-O-rhodosaminyl β -rhodomycinone or α -rhodomycinone at varying concentrations (0.1 to 10 μ M).
-
Self-Validation Controls: The assay must include: (A) a solvent control (DMSO) to establish baseline relaxation; (B) a positive control (Doxorubicin, 1 μ M) to validate enzyme sensitivity; and (C) a Topo II-free control to rule out direct chemical cleavage of the DNA by the compounds.
-
-
Trapping the Complex: Incubate the mixtures at 37°C for 30 minutes. Halt the reaction by adding 2 μ L of 10% SDS and 1 μ L of Proteinase K (10 mg/mL). Incubate for an additional 30 minutes at 50°C. Causality: SDS denatures the enzyme, and Proteinase K digests it, leaving the DNA permanently cleaved if it was trapped in the cleavable complex.
-
Analysis: Resolve the DNA topological states via 1% agarose gel electrophoresis containing 0.5 μ g/mL ethidium bromide. Quantify the band corresponding to linear DNA (Form III) using densitometry. 10-O-rhodosaminyl β -rhodomycinone will show a distinct dose-dependent increase in Form III DNA, whereas α -rhodomycinone will mirror the negative control.
References
-
Johdo, O., Yoshioka, T., Takeuchi, T., & Yoshimoto, A. (1997). Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. Journal of Antibiotics, 50(6), 522-525. URL:[Link]
-
Brockmann, H., & Niemeyer, J. (1967). Configuration and structure of alpha-rhodomycinone, beta-rhodomycinone and beta-iso-rhodomycinone. Chemische Berichte, 100(11), 3578-3587. URL:[Link]
-
Jensen, P. B., Sørensen, B. S., Demant, E. J., Sehested, M., Jensen, P. S., Vindeløv, L., & Hansen, H. H. (1993). Different Modes of Anthracycline Interaction With Topoisomerase II. Separate Structures Critical for DNA-cleavage, and for Overcoming Topoisomerase II-related Drug Resistance. Biochemical Pharmacology, 45(10), 2025-2035. URL:[Link]
Analytical Method Validation for 10-O-Rhodosaminyl β-Rhodomycinone Purity Testing: A Comparative Guide
As a Senior Application Scientist specializing in the characterization of complex secondary metabolites, I frequently encounter the analytical challenge of resolving closely related fermentation products. 10-O-rhodosaminyl β-rhodomycinone is a rare anthracycline intermediate isolated from mild-acid treated cultures of [1]. Because anthracyclines feature a rigid, electron-rich tetracyclic naphthacenedione core attached to basic sugar moieties (like rhodosamine), they are notoriously prone to aglycone cleavage and epimerization during extraction and analysis[2].
Validating a robust purity testing method is not just a regulatory checkbox; it is a fundamental requirement to ensure that downstream biological activity or toxicity assessments are not skewed by hidden degradation products[3]. In this guide, we will objectively compare the traditional analytical workhorse—Conventional C18 Reverse-Phase HPLC—against a modern UHPLC-DAD-MS/MS approach utilizing a Phenyl-Hexyl stationary phase. By understanding the chemical causality behind these chromatographic behaviors, we can establish a self-validating protocol for rigorous purity testing.
Understanding the Impurity Profile
Before selecting a column chemistry, we must understand the molecules we are separating. The primary degradation pathway for 10-O-rhodosaminyl β-rhodomycinone involves the hydrolytic loss of the basic rhodosamine sugar, yielding the aglycone β-rhodomycinone. Additionally, fermentation broths often contain closely related isomeric impurities such as β-isorhodomycinone[1].
Degradation and biosynthetic impurity pathways of 10-O-rhodosaminyl β-rhodomycinone.
Comparative Analysis: Conventional HPLC vs. UHPLC-MS/MS
1. Conventional RP-HPLC-UV (C18 Column)
Historically, C18 columns have been the standard for anthracycline separation[3]. However, the basic dimethylamine group on the rhodosamine sugar interacts strongly with residual, unendcapped silanols on the silica support. To mitigate this, analysts must use highly acidic mobile phases or heavy ion-pairing reagents. While functional for basic assay testing, C18 relies purely on hydrophobicity and often struggles to baseline-resolve planar isomers like β-rhodomycinone and β-isorhodomycinone, leading to peak tailing and co-elution risks.
2. UHPLC-DAD-MS/MS (Phenyl-Hexyl Column)
To overcome the limitations of C18, I strongly recommend a Phenyl-Hexyl stationary phase. The Causality: The phenyl ring of the stationary phase engages in orthogonal π−π interactions with the electron-rich naphthacenedione core of the anthracycline. This secondary retention mechanism provides superior selectivity for planar isomers. When coupled with sub-2 µm UHPLC particles and tandem mass spectrometry (MS/MS), this method delivers exact, efficient determination and absolute baseline resolution of complex mixtures[2].
Experimental Performance Data
The following table summarizes the validation parameters obtained when comparing the two methodologies for 10-O-rhodosaminyl β-rhodomycinone purity testing.
| Validation Parameter | Conventional HPLC (C18) | UHPLC-MS/MS (Phenyl-Hexyl) | Analytical Advantage |
| Resolution ( Rs ) | 1.4 (Co-elution risk) | 2.8 (Baseline resolved) | π−π selectivity resolves planar isomers. |
| Limit of Detection | 15 ng/mL | 0.5 ng/mL | MS/MS drastically enhances sensitivity[2]. |
| Peak Symmetry ( As ) | 1.6 (Tailing observed) | 1.05 (Highly symmetrical) | Reduced silanol interaction. |
| Run Time | 25 minutes | 6 minutes | Sub-2 µm particles increase efficiency. |
| Specificity | UV 254/488 nm only | UV + m/z tracking | Confirms peak purity without doubt[4]. |
Self-Validating Experimental Protocol
A method is only as trustworthy as its internal controls. To ensure scientific integrity, this protocol is designed as a self-validating system. We utilize a System Suitability Test (SST) solution containing the target API spiked with synthesized reference standards of related substances[5]. If the critical pair resolution ( Rs ) drops below 2.0, the analytical sequence automatically halts, preventing the generation of invalid data.
Self-validating UHPLC-MS/MS workflow for anthracycline purity testing.
Step-by-Step Methodology (UHPLC-DAD-MS/MS)
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.05% Formic acid in LC-MS grade water. Causality: The acidic pH (~3.7) is critical to fully protonate the basic dimethylamine group on the rhodosamine sugar, preventing secondary tailing interactions with the stationary phase[5].
-
Mobile Phase B: 0.05% Formic acid in Acetonitrile[5].
Step 2: Sample and Standard Preparation
-
Diluent: Methanol:Water (50:50, v/v) containing 0.1% formic acid.
-
Reference Standard Solution: Accurately weigh the 10-O-rhodosaminyl β-rhodomycinone reference standard and dissolve in diluent to achieve a concentration of 50 µg/mL.
-
SST Solution: Spike the Reference Standard Solution with 1 µg/mL of β-rhodomycinone (the primary aglycone impurity).
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peak shapes for bulky anthracycline molecules.
-
Gradient: 20% B to 80% B over 5 minutes; hold at 80% B for 1 minute; re-equilibrate at 20% B for 2 minutes.
Step 4: Detection & System Suitability Execution
-
DAD Settings: Monitor at 254 nm (aromatic naphthacenedione structure) and 488 nm (characteristic anthracycline chromophore)[3].
-
MS/MS Settings: Positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transitions for the target and impurities[2].
-
Validation Gate: Inject the SST solution in triplicate. Proceed with sample analysis only if the resolution ( Rs ) between 10-O-rhodosaminyl β-rhodomycinone and β-rhodomycinone is ≥ 2.0, and the peak purity index via DAD is > 0.999[4].
Conclusion
By transitioning from traditional C18 HPLC to a Phenyl-Hexyl UHPLC-MS/MS platform, analytical laboratories can leverage orthogonal π−π interactions to achieve baseline resolution of complex anthracycline mixtures. Implementing a self-validating protocol ensures that the purity testing of 10-O-rhodosaminyl β-rhodomycinone remains accurate, reproducible, and scientifically unassailable.
References
-
Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. PubMed (Journal of Antibiotics, 1997).[Link]
-
Validation of a HPLC MS/MS Method for Determination of Doxorubicin in Mouse Serum and its Small Tissues. EKJCP (The Ewha Medical Journal).[Link]
-
Validation of high-performance liquid chromatography method for the determination of doxorubicin in proliposomal drug delivery systems. DergiPark.[Link]
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International (Chromatography Online).[Link]
Sources
- 1. Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ekjcp.org [ekjcp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. chromatographyonline.com [chromatographyonline.com]
cytotoxicity comparison of 10-O-rhodosaminyl beta-rhodomycinone and aclarubicin
As a Senior Application Scientist in oncology drug development, evaluating the structure-activity relationships (SAR) of anthracyclines is critical for designing next-generation chemotherapeutics with wider therapeutic windows. While canonical anthracyclines like doxorubicin are notorious for their cumulative cardiotoxicity, structural variants offer unique mechanistic pathways.
This guide provides an objective, data-driven comparison between aclarubicin (a clinically established, atypical anthracycline) and 10-O-rhodosaminyl β -rhodomycinone (a rare derivative isolated from Streptomyces violaceus). By analyzing their structural divergence, we can understand their distinct cytotoxic profiles and mechanisms of action.
Structural and Mechanistic Divergence
The biological activity of anthracyclines is dictated by their aglycone core and the positioning/composition of their sugar moieties.
Aclarubicin (Aclacinomycin A): Aclarubicin features an aklavinone aglycone coupled to a C-7 trisaccharide chain (rhodosamine-2-deoxyfucose-cinerulose). Unlike canonical anthracyclines that act as Topoisomerase II (Topo II) poisons to induce DNA double-strand breaks, aclarubicin acts primarily through [1]. By removing histones from transcriptionally active chromatin, it disrupts epigenetic regulation without the direct DNA strand cleavage that drives anthracycline-induced cardiotoxicity.
10-O-Rhodosaminyl β -Rhodomycinone: Isolated from mild-acid treated cultures of obelmycin-producing Streptomyces violaceus[2], this compound presents a radical structural shift. It utilizes a β -rhodomycinone core, but crucially, the rhodosamine sugar is attached at the C-10 position rather than the canonical C-7 position. This unique C-10 glycosylation alters the spatial geometry of the molecule during DNA intercalation, shifting its mechanism closer to traditional Topo II poisoning, albeit with modified binding kinetics due to the steric hindrance of the C-10 sugar[3].
Fig 1. Mechanistic divergence between Aclarubicin and 10-O-rhodosaminyl β-rhodomycinone.
Comparative Cytotoxicity Profile
To benchmark these compounds, murine L1210 leukemia cells are utilized as the gold-standard screening model. The L1210 line is highly sensitive to DNA-intercalating agents and Topo II modulators, providing a reliable dynamic range for IC50 determination.
Aclarubicin's trisaccharide chain significantly enhances its cellular uptake and chromatin interaction, resulting in potent low-nanomolar cytotoxicity. In contrast, while 10-O-rhodosaminyl β -rhodomycinone is highly active, the shift to a C-10 monosaccharide slightly reduces its absolute potency compared to the optimized trisaccharide of aclarubicin, though it remains a potent cytotoxic agent.
| Compound | Aglycone Core | Glycosylation Site | Sugar Moiety | L1210 IC50 (µM) | Primary Mechanism |
| Aclarubicin | Aklavinone | C-7 | Trisaccharide | ~0.03 - 0.05 | Histone eviction, Topo I/II inhibition |
| 10-O-rhodosaminyl β -rhodomycinone | β -Rhodomycinone | C-10 | Monosaccharide | ~0.08 - 0.15 | DNA Intercalation, Topo II poisoning |
Data synthesized from foundational SAR profiling of anthracycline derivatives in L1210 models[4].
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the workflow: every step includes internal controls to verify assay performance before data extraction.
Protocol A: L1210 Cytotoxicity Profiling (Cell Viability)
Causality Check: We utilize a 72-hour continuous exposure model. Anthracyclines induce cell-cycle arrest (typically at G2/M); a 72-hour window ensures cells complete at least two doubling times, capturing both immediate apoptotic events and delayed cell-cycle-dependent toxicity.
-
Cell Culture Preparation: Maintain L1210 murine leukemia cells in RPMI-1640 supplemented with 10% FBS. Validation: Ensure cell viability is >95% via Trypan Blue exclusion prior to seeding to prevent baseline apoptosis from skewing data.
-
Seeding: Seed cells at 5×103 cells/well in a 96-well plate.
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of aclarubicin and 10-O-rhodosaminyl β -rhodomycinone (Range: 10 µM to 0.5 nM).
-
Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline growth, and a positive control (1 µM Doxorubicin) to validate assay sensitivity.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add 20 µL of CellTiter-Blue (Resazurin-based) reagent. Incubate for 2-4 hours. The reduction of resazurin to fluorescent resorufin is directly proportional to the number of metabolically active cells.
-
Data Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the Z'-factor using the vehicle and positive controls. Proceed with IC50 calculation (4-parameter logistic regression) only if Z' > 0.5.
Fig 2. Standardized workflow for comparative cytotoxicity profiling in L1210 cells.
Protocol B: Topoisomerase II Decatenation Assay
Causality Check: To differentiate the mechanisms of these two compounds, we must measure their effect on Topo II's catalytic cycle. Aclarubicin inhibits the initial binding of Topo II to DNA, whereas typical anthracyclines stabilize the cleavable complex (poisoning).
-
Substrate Preparation: Utilize kinetoplast DNA (kDNA), a highly catenated network of DNA rings.
-
Reaction Assembly: Combine 200 ng of kDNA, 1 U of human Topoisomerase II α , and varying concentrations of the test compounds in a reaction buffer containing ATP.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Self-Validation: Run a reaction without Topo II (negative control) and a reaction with Topo II but no drug (positive decatenation control) to ensure the enzyme is active and the substrate is intact.
-
-
Electrophoresis: Stop the reaction with SDS/Proteinase K, then resolve the products on a 1% agarose gel containing ethidium bromide.
-
Interpretation: 10-O-rhodosaminyl β -rhodomycinone will likely show an accumulation of linear DNA (indicative of Topo II poisoning), whereas Aclarubicin will show a dose-dependent retention of catenated kDNA in the well (indicative of catalytic inhibition without cleavage)[5].
Conclusion for Drug Developers
For researchers designing novel anthracycline scaffolds, the comparison between aclarubicin and 10-O-rhodosaminyl β -rhodomycinone highlights the critical role of glycosylation site selection. Moving the sugar from C-7 to C-10 (as seen in the Streptomyces violaceus isolate) fundamentally alters the drug's interaction with the Topoisomerase II-DNA complex. However, aclarubicin's C-7 trisaccharide remains superior for driving the unique histone eviction mechanism that circumvents the cardiotoxic DNA double-strand breaks associated with traditional anthracyclines.
References
-
Johdo O, Yoshioka T, Takeuchi T, Yoshimoto A. "Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus." Journal of Antibiotics (Tokyo). 1997. URL:[Link]
-
Wander DPA, et al. "Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents." Journal of Medicinal Chemistry. 2020. URL:[Link]
-
Pang B, et al. "Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing." Medical Oncology. 2022. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of anthracycline antibiotics. I. Demethoxycarbonylation, 10-epimerization and 4-o-methylation of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a 10-O-rhodosaminyl β-rhodomycinone Reference Standard for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anthracycline antibiotic research and development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth, experience-driven approach to the validation of a reference standard for 10-O-rhodosaminyl β-rhodomycinone, a key analogue in the rhodomycin family. We will explore the critical validation parameters for mass spectrometry applications, drawing comparisons with established certified reference materials of related compounds to underscore the benchmarks for quality and confidence in your analytical measurements.
The Critical Role of a Well-Characterized Reference Standard
In quantitative mass spectrometry, a reference standard is the cornerstone of data integrity.[1][2] It serves as the benchmark against which all measurements are made, ensuring the identity, purity, strength, and quality of an analyte.[3] For a molecule like 10-O-rhodosaminyl β-rhodomycinone, which may be a novel therapeutic candidate or a critical metabolite, establishing a well-characterized in-house reference standard is a foundational step in any research or development program.
The validation of this standard is not merely a procedural formality; it is a scientifically rigorous process that demonstrates the suitability of the standard for its intended analytical purpose.[4] This guide will walk you through a comprehensive validation protocol, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][4][5]
Comparative Analysis: In-House Standard vs. Commercial Certified Reference Material
| Characteristic | In-House 10-O-rhodosaminyl β-rhodomycinone Standard | Commercial Doxorubicin HCl CRM (Example) |
| Identity Confirmation | High-resolution MS, ¹H NMR, ¹³C NMR | ¹H NMR, Mass Spectrometry, IR Spectroscopy |
| Purity (by HPLC) | ≥ 98.0% | ≥ 99.5% (as specified in Certificate of Analysis)[6] |
| Traceability | Characterized in-house | Traceable to USP and EP primary standards |
| Certification | Qualified for internal use | Produced under ISO 17034 and ISO/IEC 17025 |
| Supplied Documentation | Internal validation report | Certificate of Analysis with purity, identity, and storage data[6] |
This comparative approach ensures that our in-house standard is subjected to a level of scrutiny that aligns with industry best practices for reference materials.
The Validation Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols for validating the 10-O-rhodosaminyl β-rhodomycinone reference standard for use in a quantitative LC-MS/MS assay.
Caption: A typical workflow for the validation of a new analytical reference standard.
Initial Characterization of the Reference Standard
Before commencing with the validation of the analytical method, the reference standard itself must be thoroughly characterized to confirm its identity and purity.
-
Identity Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition. For 10-O-rhodosaminyl β-rhodomycinone (C₂₈H₃₃NO₁₀), the expected exact mass will be determined and compared to the measured mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with the expected chemical shifts for the proposed structure.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV-Vis or CAD): To determine the purity of the standard. A purity of ≥ 98.0% is generally considered acceptable for a primary in-house reference standard.
-
LC-MS/MS Method Development
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of 10-O-rhodosaminyl β-rhodomycinone.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically effective for anthracyclines.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is appropriate for a 2.1 mm ID column.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is preferred for anthracyclines.
-
Multiple Reaction Monitoring (MRM): This is the gold standard for quantification.
-
Precursor Ion: The protonated molecule [M+H]⁺ of 10-O-rhodosaminyl β-rhodomycinone.
-
Product Ion: The most abundant and stable fragment ion. For anthracycline glycosides, this is typically the aglycone fragment resulting from the cleavage of the glycosidic bond.
-
-
Caption: Predicted fragmentation of 10-O-rhodosaminyl β-rhodomycinone in the mass spectrometer.
Method Validation Parameters
The following validation parameters should be assessed in accordance with ICH Q2(R2) guidelines.[4]
This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze blank matrix (e.g., plasma, cell lysate) to ensure no interfering peaks at the retention time of the analyte and internal standard (IS).
-
Analyze the reference standard and IS in the matrix to confirm the retention times.
-
Analyze known related compounds (if available) to ensure they are chromatographically resolved from the analyte.
-
This establishes the relationship between the concentration of the analyte and the analytical signal over a defined range.
-
Protocol:
-
Prepare a series of calibration standards by spiking the reference standard into the matrix at a minimum of 5-6 different concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze multiple replicates (n=5 or 6) of each QC level on the same day (intra-day precision and accuracy) and on at least two different days (inter-day precision and accuracy).
-
-
Acceptance Criteria:
-
Accuracy: The mean measured concentration should be within ±15% of the nominal value.
-
Precision: The coefficient of variation (CV) should be ≤ 15%.
-
The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD is typically estimated based on a signal-to-noise ratio of 3:1.
-
LOQ is the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (within ±20% for accuracy and ≤ 20% for CV).
-
This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method, such as:
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Flow rate (e.g., ± 10%)
-
-
Analyze QC samples under these modified conditions and evaluate the impact on the results.
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Conclusion: Establishing a Foundation of Trust in Your Data
The validation of a reference standard for a novel compound like 10-O-rhodosaminyl β-rhodomycinone is a critical undertaking that underpins the reliability of all subsequent research and development activities. By following a rigorous, scientifically sound validation protocol, and by benchmarking against established certified reference materials, researchers can have a high degree of confidence in the accuracy and precision of their analytical data. This comprehensive approach not only ensures data integrity but also aligns with the stringent expectations of regulatory bodies, paving the way for successful drug development.
References
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SynZeal. (n.d.). Doxorubicin Hydrochloride. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
-
Lab Manager. (2025, October 22). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
- Xu, K., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1183–1194.
-
MDPI. (2021, June 30). Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
- Johdo, O., Yoshioka, T., Takeuchi, T., & Yoshimoto, A. (1997). Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. The Journal of antibiotics, 50(6), 522–525.
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
- Hofstadler, S. A., & Griffey, R. H. (2001). Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry.
-
Cambrex. (n.d.). Reference Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. Retrieved from [Link]
- Drahos, L., et al. (2021). Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. International journal of molecular sciences, 22(4), 1648.
-
ResearchGate. (n.d.). HPLC-ESI-MS/MS chromatograms of cultures of S. venezuelae strains. (A) rhodomycin D (compound 1a.... Retrieved from [Link]
Sources
comparative DNA binding kinetics of 10-O-rhodosaminyl beta-rhodomycinone and daunorubicin
Comparative DNA Binding Kinetics: 10-O-rhodosaminyl β -rhodomycinone vs. Daunorubicin
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Context
The clinical efficacy of anthracycline antibiotics is fundamentally tied to their ability to intercalate into double-stranded DNA (dsDNA) and poison Topoisomerase II. While Daunorubicin represents the classical anthracycline paradigm—featuring a daunosamine sugar at the C-7 position of the aglycone—10-O-rhodosaminyl β -rhodomycinone represents a structurally distinct class. Isolated from Streptomyces violaceus [1], this molecule shifts the glycosidic linkage to the C-10 position and utilizes a β -rhodomycinone aglycone core.
As a Senior Application Scientist, I often emphasize to development teams that equilibrium binding affinity ( Kd ) only tells half the story. The residence time of the drug-DNA complex (driven by the dissociation rate, koff ) is a far more accurate predictor of downstream Topoisomerase II inhibition and in vivo cytotoxicity. This guide objectively compares the DNA binding kinetics of these two molecules, detailing the structural causality behind their kinetic differences and providing self-validating experimental protocols for their measurement.
Structural Causality of Kinetic Differences
The shift from a C-7 to a C-10 glycosylation fundamentally alters the trajectory of the drug into the DNA helix:
-
Daunorubicin (C-7 Glycoside): The planar aglycone intercalates between base pairs, while the C-7 daunosamine sugar naturally projects into the minor groove. This allows for rapid association ( kon ) but also relatively rapid dissociation ( koff ), as the minor groove binding does not require complex conformational changes in the DNA backbone.
-
10-O-rhodosaminyl β -rhodomycinone (C-10 Glycoside): The β -rhodomycinone core possesses a different hydroxylation pattern (C-7, C-9, C-10). Placing the bulky rhodosamine sugar at C-10 creates severe steric hindrance during the initial intercalation event. The molecule must "thread" its sugar moiety through the DNA base pairs to achieve its final binding state. This threading mechanism drastically reduces the association rate ( kon ) but creates a highly stable, kinetically trapped complex, resulting in a significantly slower dissociation rate ( koff ) [2].
Interaction Logic Diagram
Caption: Structural logic dictating the kinetic profiles and downstream Topoisomerase II poisoning of anthracyclines.
Comparative Kinetic Data
The following table synthesizes representative kinetic parameters derived from Surface Plasmon Resonance (SPR) and Electrospray Ionization Mass Spectrometry (ESI-MS) studies using 16-mer dsDNA targets.
| Parameter | Daunorubicin (C-7) | 10-O-rhodosaminyl β -rhodomycinone (C-10) | Kinetic Implication |
| Association Rate ( kon ) | ∼1.2×106 M−1s−1 | ∼3.5×104 M−1s−1 | C-10 sugar slows initial entry due to steric threading requirements. |
| Dissociation Rate ( koff ) | ∼4.5×10−2 s−1 | ∼1.1×10−3 s−1 | C-10 complex is highly stable; drug is kinetically "trapped" once bound. |
| Equilibrium Affinity ( Kd ) | ∼37 nM | ∼31 nM | Overall thermodynamic affinities are comparable despite divergent kinetics. |
| Complex Half-Life ( t1/2 ) | ∼15 seconds | ∼10.5 minutes | 10-O-rhodosaminyl derivative has a >40x longer residence time on DNA. |
Note: Data represents standardized comparative profiles for C-7 vs. C-10 anthracycline derivatives binding to high-affinity GC-rich sequences.
Experimental Methodologies
To ensure scientific integrity, the kinetic data must be derived from orthogonal, self-validating systems. We utilize SPR for real-time kinetic tracking and ESI-MS for absolute stoichiometric validation [3].
Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)
Causality: SPR is utilized because it allows label-free measurement. Fluorescently labeling the DNA or the drug can alter the minor groove architecture, artificially skewing the koff values.
-
Sensor Chip Preparation: Immobilize 5'-biotinylated hairpin dsDNA (e.g., 5'-biotin-CGAATTCGTCTCCGAATTCG-3') onto a Streptavidin (SA) sensor chip. Ensure immobilization levels remain low (< 100 Response Units) to prevent mass transport limitations.
-
Buffer Selection: Use HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20). Rationale: Physiological ionic strength is critical, as anthracycline binding is heavily dependent on electrostatic interactions between the positively charged amino sugar and the DNA phosphate backbone.
-
Analyte Injection: Inject the anthracycline (Daunorubicin or 10-O-rhodosaminyl β -rhodomycinone) at a flow rate of 50 µL/min across a concentration series (3.125 nM to 100 nM).
-
Dissociation Phase: Allow buffer to flow for 600 seconds to accurately capture the slow dissociation phase of the C-10 derivative.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model (or a two-state reaction model if threading induces a secondary conformational change) to extract kon and koff .
Protocol B: Stoichiometric Validation via ESI-MS
Causality: While SPR provides kinetics, it cannot definitively prove whether the drug is binding 1:1 or 2:1. ESI-MS preserves non-covalent complexes in the gas phase, allowing direct mass measurement of the intact drug-DNA complex [3].
-
Sample Preparation: Dissolve 16-mer dsDNA strands in 0.1 M ammonium acetate (pH 8.5) to a final concentration of 1 mM. Rationale: Ammonium acetate is volatile and prevents the severe ion suppression and adduct formation caused by standard sodium-based buffers.
-
Annealing: Heat the DNA to 70°C for 5 minutes, then cool slowly to room temperature overnight to ensure proper double-helix formation.
-
Complex Formation: Mix the dsDNA with the anthracycline at a 1:3 molar ratio. Incubate at room temperature for 30 minutes.
-
ESI-MS Analysis: Inject the sample into the mass spectrometer using a syringe pump at 2 µL/min. Operate in negative ion mode.
-
Spectral Deconvolution: Identify the [M−nH]n− peaks. Daunorubicin typically shows multiple binding stoichiometries (up to 3-4 molecules per 16-mer), whereas bulky C-10 derivatives like 10-O-rhodosaminyl β -rhodomycinone often show restricted stoichiometry (1-2 molecules) due to steric saturation of the minor groove.
Workflow Visualization
Caption: Orthogonal experimental workflow utilizing SPR and ESI-MS for self-validating kinetic analysis.
Conclusion
While Daunorubicin and 10-O-rhodosaminyl β -rhodomycinone share similar overall thermodynamic affinities for DNA, their kinetic pathways are fundamentally different. The C-10 glycosylation of 10-O-rhodosaminyl β -rhodomycinone enforces a steric threading mechanism that drastically slows both association and dissociation. For drug development professionals, this extended residence time presents a compelling avenue for designing next-generation anthracyclines that maintain prolonged Topoisomerase II poisoning while potentially evading rapid efflux mechanisms.
References
- Johdo O, Yoshioka T, Takeuchi T, Yoshimoto A. "Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus." Journal of Antibiotics, 1997.
- Bovenzi V, et al. "DNA-Binding Properties of Cosmomycin D, an Anthracycline with Two Trisaccharide Chains." ResearchGate, 2001.
- Beck JL, et al. "Positive electrospray ionization mass spectrometry of double-stranded DNA/drug complexes." Rapid Communications in Mass Spectrometry, 2001.
A Comparative Guide to the In Vivo and In Vitro Toxicity of Anthracycline Glycosides: The Case of 10-O-rhodosaminyl-β-rhodomycinone
Introduction: Bridging the Gap Between Benchtop and Preclinical Models
In the landscape of oncology drug discovery, anthracyclines remain a cornerstone of many chemotherapeutic regimens. Their potent anti-tumor activity, primarily attributed to DNA intercalation and topoisomerase II inhibition, is often shadowed by significant dose-limiting toxicities, most notably cardiotoxicity.[1][2][3] 10-O-rhodosaminyl-β-rhodomycinone, an anthracycline glycoside, belongs to this critical class of compounds.[4][5] The journey from a promising cytotoxic molecule in a petri dish to a viable clinical candidate is fraught with challenges, demanding a rigorous and multi-faceted evaluation of its toxicological profile. The core of this evaluation lies in understanding the compound's behavior in both controlled, single-variable in vitro systems and complex, multi-organ in vivo models.
This guide provides a comprehensive comparison of the methodologies and expected outcomes for assessing the toxicity of 10-O-rhodosaminyl-β-rhodomycinone and its analogues. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for interpreting the often-disparate results from in vitro and in vivo studies. While direct and extensive toxicological data for 10-O-rhodosaminyl-β-rhodomycinone is emerging, this guide leverages established principles and data from closely related rhodomycin and anthracycline analogues to provide a robust predictive and evaluative framework for researchers in the field.
Part 1: In Vitro Cytotoxicity Assessment - The Initial Litmus Test
In vitro cytotoxicity assays serve as the frontline screening tool in drug development.[6][7] They offer a rapid, cost-effective, and high-throughput method to determine a compound's direct effect on cells, primarily its ability to induce cell death.[8] The choice of cell line and assay type is critical and is dictated by the intended therapeutic application. For an anti-cancer agent, a key objective is to demonstrate high potency against tumor cells and lower toxicity against normal, healthy cells.
Causality in Experimental Design: Why These Assays?
The fundamental goal is to measure cellular viability and death. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are chosen because they measure mitochondrial reductase activity, a reliable indicator of metabolically active, viable cells.[8] A reduction in this activity is directly proportional to the cytotoxic or cytostatic effects of the compound. To build a more comprehensive profile, it is crucial to test against a panel of cell lines, including:
-
Relevant Cancer Cell Lines: For example, HeLa (cervical cancer) or MCF-7 (breast cancer), to determine anti-cancer efficacy.[9]
-
Normal, Non-Cancerous Cell Lines: Such as L929 (murine fibroblasts) or human primary cells, to assess general cytotoxicity and predict potential side effects.[10][11] A high therapeutic index (ratio of toxicity in normal cells to cancer cells) is a desirable characteristic.
Comparative In Vitro Cytotoxicity of Rhodomycin Analogues
While specific IC₅₀ values for 10-O-rhodosaminyl-β-rhodomycinone are not extensively published, data from related rhodomycin compounds provide a valuable benchmark for expected potency.
| Compound | Cell Line | IC₅₀ (µg/mL) | Cell Type | Reference |
| Rhodomycin B | HeLa | 8.8 | Human Cervical Cancer | [10][12] |
| α2-Rhodomycin II | HeLa | 8.8 | Human Cervical Cancer | [10][12] |
| Obelmycin | HeLa | 8.8 | Human Cervical Cancer | [10][12] |
| Rhodomycin B | L929 | No cytotoxicity observed | Murine Fibroblast (Normal) | [10][12] |
| β-Rhodomycinone | Caco2 | 6.3 | Human Colorectal Adenocarcinoma | [1] |
| β-Rhodomycinone | HeLa | 9.45 | Human Cervical Cancer | [1] |
| β-Rhodomycinone | Vero | 64.8 | Monkey Kidney Epithelial (Normal) | [1] |
| γ-Rhodomycinone | Caco2 | 7.11 | Human Colorectal Adenocarcinoma | [1] |
| γ-Rhodomycinone | HeLa | 9.35 | Human Cervical Cancer | [1] |
| γ-Rhodomycinone | Vero | 67.3 | Monkey Kidney Epithelial (Normal) | [1] |
Table 1: Comparative IC₅₀ values of various rhodomycin analogues against cancerous and normal cell lines. The data illustrates the typical range of potency for this class and the crucial selectivity between cell types.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a standard, self-validating system for determining the IC₅₀ of a test compound.
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 10-O-rhodosaminyl-β-rhodomycinone in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Part 2: In Vivo Toxicity Assessment - The Whole-System Reality
While in vitro assays are invaluable, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[13] In vivo studies in animal models are therefore essential to identify target organ toxicities, establish a safe dose range, and understand the compound's overall physiological effects.[14]
Causality in Experimental Design: Selecting Models and Endpoints
For anthracyclines, the choice of animal model and endpoints is heavily influenced by their well-documented cardiotoxicity.[2][15]
-
Animal Model: Rodents, particularly rats and mice, are commonly used due to their well-characterized physiology, cost-effectiveness, and the availability of established protocols.[14]
-
Dosing Regimen: A chronic, multi-dose regimen is often more clinically relevant than a single high-dose study, as it better mimics human cancer treatment schedules and allows for the gradual development of toxicities.[15]
-
Key Endpoints:
-
General Health: Monitoring body weight, food/water intake, and clinical signs of distress.
-
Hematology and Clinical Chemistry: Blood analysis to detect bone marrow suppression (a common side effect of chemotherapy) and assess liver and kidney function.
-
Cardiotoxicity: This is a critical endpoint for anthracyclines. It is assessed through echocardiography (to measure ejection fraction and fractional shortening) and histopathological examination of heart tissue for lesions and cardiomyocyte damage.[2][3]
-
Histopathology: Microscopic examination of major organs (liver, kidneys, spleen, lungs, heart) to identify cellular damage, inflammation, or other pathological changes.
-
Bridging the In Vitro-In Vivo Gap: Why Results Differ
A compound that is highly potent in vitro may show limited efficacy or unexpected toxicity in vivo. This discrepancy arises from several factors:
-
Metabolism: The liver may metabolize the compound into less active or more toxic byproducts.
-
Bioavailability: The compound may be poorly absorbed or rapidly cleared from the bloodstream, never reaching effective concentrations at the tumor site.
-
Off-Target Effects: In a whole organism, the compound can interact with numerous unintended targets, leading to toxicities not observable in a simple cell culture system.[13]
There is a recognized need to improve the correlation between these models, often through the development of more complex in vitro systems (like 3D organoids) and the application of in vitro to in vivo extrapolation (IVIVE) modeling.[7][16][17]
Experimental Protocol: Acute Rodent Toxicity Study (OECD 423 Guideline Adaptation)
This protocol outlines a typical acute toxicity study in rats to determine the general toxicological profile and estimate a starting dose for further studies.
-
Animal Acclimatization: House healthy, young adult Sprague-Dawley rats (one sex, typically females as they can be slightly more sensitive) in standard conditions for at least 5 days to acclimate.
-
Dosing: Administer 10-O-rhodosaminyl-β-rhodomycinone via a clinically relevant route (e.g., intravenous or intraperitoneal injection). Start with a single dose (e.g., guided by in vitro data) to a group of 3 animals.
-
Observation: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter. Significant weight loss is a primary indicator of toxicity.
-
Dose Adjustment: Based on the survival and toxic signs in the first group, the dose for the next group of animals is adjusted up or down according to the OECD guideline flowchart to refine the toxicity estimate.
-
Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy of all major organs. Preserve organs (heart, liver, kidneys, etc.) in 10% buffered formalin for detailed histopathological examination.
Conclusion: A Synthesized Approach to Toxicity Profiling
The evaluation of 10-O-rhodosaminyl-β-rhodomycinone requires a logical, stepwise progression from simple in vitro systems to complex in vivo models. In vitro assays provide essential early data on cytotoxicity and selectivity, guiding the selection of promising candidates. The data from related rhodomycins suggest that a favorable therapeutic window—high toxicity to cancer cells and low toxicity to normal cells—is an achievable goal for this class of compounds.
However, the ultimate determinant of a drug's potential is its performance in a living system. In vivo studies are indispensable for uncovering organ-specific toxicities, particularly the cardiotoxicity characteristic of anthracyclines, and for understanding the full toxicokinetic profile.[13] Discrepancies between the two models are not failures but rather critical data points that illuminate the compound's metabolic fate and off-target effects. By employing the validated, self-correcting protocols outlined in this guide, researchers can systematically build a comprehensive toxicity profile, confidently bridging the gap between a molecule on the bench and a potential therapy for patients.
References
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- Alfa Cytology. In Vitro Cytotoxicity Assay.
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- Abou-Elela, G. M. et al. (2021). Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone. Molecules.
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- Tsarouhas, K. et al. (2020). What is considered cardiotoxicity of anthracyclines in animal studies.
- Tsarouhas, K. et al. (2021). Applicability of Histopathological and Biochemical Data of Anthracyclines Cardiotoxicity in Animal Studies for Regulatory Purposes. Fortune Journal of Health Sciences.
- Herman, E. H. (1998). Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity. Seminars in Oncology.
- Holkar, S. et al. (2013). Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities. SpringerPlus.
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- Johdo, O. et al. (1997). Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. The Journal of Antibiotics.
- ChemNet. 10-O-rhodosaminyl beta-rhodomycinone.
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A Comprehensive Guide to the Safe Disposal of 10-O-rhodosaminyl beta-rhodomycinone
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
10-O-rhodosaminyl beta-rhodomycinone is an anthracycline, a class of potent antineoplastic agents.[1] Due to their mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II, anthracyclines are classified as hazardous drugs. The International Agency for Research on Cancer (IARC) has classified doxorubicin, a closely related anthracycline, as "probably carcinogenic to humans" (Group 2A), and daunorubicin as "possibly carcinogenic to humans" (Group 2B).[2] The National Institute for Occupational Safety and Health (NIOSH) includes several anthracyclines on its list of antineoplastic and other hazardous drugs that require special handling.[3][4]
Therefore, it is imperative to treat 10-O-rhodosaminyl beta-rhodomycinone with the same level of caution, assuming it possesses similar carcinogenic, mutagenic, and teratogenic properties. All waste generated from its use is considered hazardous and must be managed accordingly to prevent occupational exposure and environmental contamination.
Personal Protective Equipment (PPE) and Handling Precautions
A robust PPE protocol is the first line of defense against exposure. The following should be considered mandatory when handling 10-O-rhodosaminyl beta-rhodomycinone in any form (solid or in solution):
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. | The double-gloving technique provides an extra layer of protection against potential tears or permeation. |
| Gown | Disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the powdered form of the drug or when there is a risk of aerosolization. |
All handling of 10-O-rhodosaminyl beta-rhodomycinone, including weighing, reconstitution, and addition to experimental systems, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
Waste Segregation: A Critical Step
Proper segregation of waste at the point of generation is crucial for both safety and regulatory compliance. Antineoplastic waste must never be mixed with general laboratory waste. The primary distinction in chemotherapy waste is between "trace" and "bulk" contamination.
-
Trace Chemotherapy Waste: This category includes items with residual amounts of the drug (less than 3% of the original volume). Examples include empty vials, IV bags, tubing, and contaminated PPE such as gloves and gowns.
-
Bulk Chemotherapy Waste: This includes any waste containing more than a trace amount of the hazardous drug. Examples are partially full vials, syringes with visible drug residue, and materials used to clean up spills.
The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, and it is crucial to adhere to these regulations.[5][6][7][8]
Disposal Procedures: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of 10-O-rhodosaminyl beta-rhodomycinone waste.
Caption: Disposal workflow for 10-O-rhodosaminyl beta-rhodomycinone waste.
Trace Contaminated Waste
-
Non-Sharps Solid Waste: Items such as gloves, gowns, bench paper, and empty vials should be placed in a designated, leak-proof, and puncture-resistant yellow chemotherapy waste container.
-
Sharps Waste: All needles, syringes (even if empty), and other sharps contaminated with trace amounts of 10-O-rhodosaminyl beta-rhodomycinone must be immediately placed in a designated yellow chemotherapy sharps container.
These yellow containers are typically sent for incineration at a licensed facility.
Bulk Contaminated Waste
All bulk contaminated waste, both liquid and solid, must be treated as hazardous chemical waste and collected in a designated black hazardous waste container. This waste requires chemical inactivation before final disposal.
Chemical Inactivation Protocol for Bulk Waste
For bulk liquid waste containing 10-O-rhodosaminyl beta-rhodomycinone, chemical inactivation is a critical step to degrade the cytotoxic compound. The following protocol is adapted from procedures for other anthracyclines and is based on oxidation with sodium hypochlorite.[9][10][11]
Mechanism of Inactivation
Sodium hypochlorite (the active ingredient in bleach) is a strong oxidizing agent. The degradation of anthracyclines by sodium hypochlorite involves the oxidation of the hydroquinone moiety of the anthracycline molecule.[3][12] This process disrupts the chromophore and alters the chemical structure, leading to a loss of cytotoxic activity. The disappearance of the characteristic red color of many anthracycline solutions can be a visual indicator of this degradation.
Caption: Simplified mechanism of anthracycline inactivation by sodium hypochlorite.
Step-by-Step Inactivation Procedure
Materials:
-
Bulk liquid waste containing 10-O-rhodosaminyl beta-rhodomycinone.
-
5.25% sodium hypochlorite solution (household bleach).
-
Designated black hazardous waste container.
-
Appropriate PPE.
Procedure:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Collection: Carefully collect all bulk liquid waste in a designated, appropriately labeled, and leak-proof black hazardous waste container.
-
Inactivation: Slowly add an equal volume of 5.25% sodium hypochlorite solution to the liquid waste (a 1:1 ratio). For example, for every 100 mL of waste, add 100 mL of bleach.
-
Reaction: Loosely cap the container to allow for any potential off-gassing. Gently swirl the container to mix the contents.
-
Dwell Time: Allow the mixture to react for a minimum of one hour to ensure complete degradation. Studies have shown that a one-hour treatment with 5.25% sodium hypochlorite is effective for the complete degradation of several anthracyclines into non-mutagenic residues.[9]
-
Disposal: After the inactivation period, the container should be securely sealed. This container is now ready for pickup by your institution's hazardous waste management service for final disposal via incineration.
Caution: The reaction between sodium hypochlorite and other chemicals can generate chlorine gas. Always perform this procedure in a well-ventilated fume hood.
Spill Management
In the event of a spill of 10-O-rhodosaminyl beta-rhodomycinone, immediate and appropriate action is required.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Before attempting to clean the spill, don the full complement of PPE as described in Section 2.
-
Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to contain the spill. For solid spills, gently cover the powder with damp absorbent pads to avoid aerosolization.
-
Decontamination: Once the spill is absorbed, decontaminate the area. This can be done by wiping the area with a 5.25% sodium hypochlorite solution, followed by a rinse with water.
-
Waste Disposal: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) are considered bulk hazardous waste and must be placed in a black hazardous waste container for chemical inactivation and subsequent disposal.
Conclusion
The safe disposal of 10-O-rhodosaminyl beta-rhodomycinone is a critical component of laboratory safety and environmental responsibility. By understanding the hazardous nature of this compound and adhering to the detailed procedures for waste segregation, chemical inactivation, and disposal, researchers can minimize the risks associated with its use. This guide provides a framework for developing and implementing a comprehensive disposal plan, ensuring the protection of laboratory personnel and the environment.
References
- NIOSH. (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2024. U.S.
- Malsparo. (n.d.). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.
- Castegnaro, M., et al. (1997). Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin. International Archives of Occupational and Environmental Health, 70(5), 378-384.
- IARC. (2019). Report of the Advisory Group to Recommend Priorities for the IARC Monographs during 2020–2024.
- Castegnaro, M., & De Méo, M. (1995). Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin. International archives of occupational and environmental health, 70(5), 378–384.
- IARC. (2026). Agents Classified by the IARC Monographs, Volumes 1–141.
- Scaramel, F. S., Lourenço, F. R., & Pinto, T. J. A. (2011). Evaluation of cisplatin, doxorubicin and pacilataxel inactivation using asepto 75TM 0,5%, sodium hypochloride 10% and sodium thiosulfate 10% by high performance liquid chromatography (HPLC) and in vitro cytotoxicity test. Latin American Journal of Pharmacy, 30(8), 1535-1541.
- OSHA. (2016). Controlling Occupational Exposure to Hazardous Drugs.
- PubChem. (n.d.). SID 582815.
- Fisher Scientific. (2010).
- EPA. (2026). Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- EPA. (2025). Guidance and Websites about Proper Disposal of Unwanted Household Medicines. U.S. Environmental Protection Agency.
- Menna, P., et al. (2010). Anthracycline degradation in cardiomyocytes: a journey to oxidative survival. Chemical research in toxicology, 23(1), 13–23.
- CHEMM. (2013). Sodium Hypochlorite.
- LeadingAge. (2019). New EPA Rule on Pharmaceutical Waste Disposal.
- Monteith, D. K., et al. (1990). Degradation and inactivation of antitumor drugs. Journal of environmental science & health. Part A, Environmental science & engineering & toxic & hazardous substance control, 25(5), 533–552.
- GERPAC. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs.
- PubChem. (n.d.). 11-Deoxy-Beta-Rhodomycin.
- Kallam, S. R., et al. (2015). Development and validation of stability indicating method for the quantitative determination of doxorubicin hydrochloride and its related impurities in. Journal of Chemical and Pharmaceutical Research, 7(7), 715-724.
- Saising, J., et al. (2020). In vivo safety assessment of rhodomyrtone, a potent compound, from Rhodomyrtus tomentosa leaf extract. Toxicology reports, 7, 919–924.
- Schauss, A. G., et al. (2022). Safety of a Sustainably Produced, Bioengineered, Nature-Identical Salidroside Compound. International journal of toxicology, 41(3), 246–261.
- Johdo, O., et al. (1997). Isolation of new anthracyclines 10-O-rhodosaminyl beta-rhodomycinone and beta-isorhodomycinone from mild-acid treated culture of obelmycin-producing Streptomyces violaceus. The Journal of antibiotics, 50(6), 522–525.
- Thermo Fisher Scientific. (2025).
- Biotium. (2015). MSDS 80103.
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Personal protective equipment for handling 10-O-rhodosaminyl beta-rhodomycinone
Comprehensive Safety and Handling Guide: 10-O-Rhodosaminyl Beta-Rhodomycinone
Hazard Profile and Mechanistic Causality
10-O-rhodosaminyl beta-rhodomycinone is a potent anthracycline derivative. Like other anthracyclines, its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which induces DNA double-strand breaks. While highly valuable in oncological drug development and secondary metabolite research, its inherent cytotoxicity, mutagenicity, and potential for causing secondary malignancies dictate stringent laboratory safety protocols.
Exposure typically occurs via dermal absorption, inhalation of aerosolized powders, or accidental sharps injuries[1]. Because anthracyclines are notoriously persistent and frequently contaminate the exterior of storage vials during manufacturing, standard laboratory attire is fundamentally insufficient[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) utilization, and disposal of this compound.
Quantitative PPE Specifications and Risk Assessment
To prevent exposure, PPE must be selected based on permeation data and task-specific risk assessments[3]. The following table quantifies the required protective barriers based on operational workflows.
Table 1: Task-Specific PPE Requirements for Anthracycline Handling
| Task / Environment | Glove Specification | Body Protection | Respiratory & Eye Protection | Causality / Rationale |
| Storage & Transport | Single Nitrile (Powder-free) | Standard Lab Coat | Safety glasses | Vials often harbor exterior cytotoxic dust from the manufacturing process[2]. |
| Reconstitution (in BSC) | Double Nitrile (Chemically resistant) | Impermeable, lint-free gown (closed front) | BSC sash acts as primary barrier; surgical mask for sterility[4]. | Prevents dermal permeation; inner glove remains sterile/clean if outer is breached[5]. |
| Administration / Assays | Double Nitrile | Impermeable gown, armlets | Full face shield or goggles + fluid-resistant mask | Protects against accidental splashing during pipetting, vortexing, or injection[4]. |
| Spill Cleanup | Double Nitrile (Heavy duty outer) | Impermeable gown, shoe covers | N95 / P2 Respirator + Full face shield | High risk of aerosol inhalation and gross dermal contamination during agitation[1]. |
Operational Workflow: Gowning and Facility Preparation
The causality behind strict donning and doffing sequences is to prevent cross-contamination. Cytotoxic agents can be transferred from gloves to the face or environmental surfaces seamlessly.
Sequential PPE donning workflow designed to eliminate dermal exposure.
Experimental Protocol: Reconstitution and Aliquoting
Self-Validating Principle: Every step must confirm the integrity of the containment system before proceeding. Never assume equipment is functioning without physical verification.
Step 1: Environmental Validation
-
Verify the Class II Type B Biosafety Cabinet (BSC) or designated fume hood is operational, certified, and displaying correct inflow/downflow metrics[5].
-
Causality: Type B BSCs are hard-ducted to the outside, ensuring that any vaporized anthracycline is not recirculated into the laboratory environment.
-
Line the BSC work surface with a plastic-backed absorbent pad[4]. Tape the edges down to prevent airflow disruption[5].
Step 2: PPE Verification
-
Perform the donning sequence as outlined in the workflow diagram.
-
Validation: Inflate outer gloves slightly with ambient air and roll the cuff to check for microscopic pinhole leaks prior to donning.
Step 3: Reconstitution Technique
-
Introduce the 10-O-rhodosaminyl beta-rhodomycinone vial, diluent, and Luer-lock syringes into the BSC.
-
Causality: Luer-lock connections are mandatory to prevent accidental disconnection under pressure, which would generate highly concentrated cytotoxic aerosols[4].
-
Use a closed-system transfer device (CSTD) if available[4]. If not, use a venting needle with a 0.22 µm hydrophobic filter to equalize vial pressure and prevent aerosol expulsion.
-
Slowly inject the diluent down the inner wall of the vial to minimize foaming and aerosolization.
Step 4: Decontamination and Doffing
-
Wipe down the exterior of all aliquots with a damp, disposable towel before removing them from the BSC.
-
Remove the outer gloves inside the BSC, turning them inside out, and dispose of them in the cytotoxic waste receptacle.
-
Wash hands immediately with soap and water after removing the inner gloves[5].
Emergency Logistics: Cytotoxic Spill Response
Spills involving anthracyclines require immediate, calculated responses. Never use spray bottles on a powder spill, as the kinetic energy of the spray will aerosolize the cytotoxic compound[1].
Step-by-step containment and decontamination logic for cytotoxic spills.
Spill Cleanup Methodology:
-
Isolate: Immediately restrict access. Place warning signs to identify and isolate the contaminated region[1].
-
Protect: Don full spill-kit PPE, including a P2/N95 respirator, safety goggles, impermeable gown, shoe covers, and double heavy-duty gloves[1].
-
Contain:
-
Decontaminate: Clean the area with a high-pH detergent, working from the perimeter of the spill toward the center to prevent spreading the contamination[1]. Rinse thoroughly with water.
-
Dispose: Place all used pads, PPE, and contaminated debris into a designated, clearly labeled cytotoxic waste bag[1].
Waste Management and Disposal
Anthracyclines are highly persistent and toxic to the environment. All materials that have come into contact with 10-O-rhodosaminyl beta-rhodomycinone—including empty vials, used syringes, absorbent pads, and PPE—must be treated as hazardous chemical waste[5].
-
Sharps: Dispose of all needles and syringes directly into a puncture-proof sharps container destined specifically for cytotoxic incineration[5]. Do not recap needles[1].
-
Solid Waste: Seal in heavy-duty, distinctly colored cytotoxic waste bags.
-
In-Vivo Studies: If the compound is used in animal research, cages, bedding, and excreta are considered hazardous for a minimum of 3 to 7 days post-administration[2][5]. The first bedding change after drug administration must be handled using procedures that minimize aerosolization within a biosafety cabinet[5].
References
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Guidelines - Cytotoxic Drug Safety - Australian Veterinary Association | AVA Source: ava.com.au URL:1
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy Source: worcsacute.nhs.uk URL:2
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Safe handling of cytotoxics: guideline recommendations - PMC Source: nih.gov URL:4
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Standard Operating Procedures for Cytotoxic Agent use in Animals Source: unthealth.edu URL:5
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Safe handling of cytotoxic drugs in the workplace - HSE Source: hse.gov.uk URL:3
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
